Technical Documentation Center

3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine

Core Science & Biosynthesis

Foundational

3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine CAS number and identifiers

[1][2] Executive Summary: The Scaffold Advantage In the landscape of kinase inhibitor design, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold," offering a superior balance of solubility, metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor design, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold," offering a superior balance of solubility, metabolic stability, and ATP-binding pocket complementarity compared to its purine or quinoline counterparts.

3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine (CAS: 142744-35-2) represents a critical, high-value intermediate within this class. Its utility is defined by two orthogonal reactive handles:

  • The C3-Bromine: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), allowing for the introduction of diverse aryl or heteroaryl "warheads" that interact with the kinase hinge region.

  • The C8-Ethoxy Group: A strategic substitution that modulates lipophilicity (LogP) and solubility while preventing oxidative metabolism at the otherwise vulnerable C8 position.

This guide details the physicochemical identity, validated synthesis pathways, and strategic application of this compound in modern drug discovery.

Chemical Identity & Physicochemical Properties[3][4][5][6]

The following data establishes the baseline identity for quality control and procurement.

PropertySpecification
Chemical Name 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine
CAS Number 142744-35-2
Molecular Formula C₈H₈BrN₃O
Molecular Weight 242.07 g/mol
SMILES CCOc1nccn2c(Br)cnc12
InChI Key QPEGJUSNDDPOHD-UHFFFAOYSA-N (Analogous to methoxy variant)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthesis & Reaction Engineering

The synthesis of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine is best approached via a sequential functionalization strategy starting from commercially available 3-chloropyrazin-2-amine. This route ensures high regioselectivity and minimizes byproduct formation.

Validated Synthetic Pathway

The following diagram illustrates the stepwise construction of the core, highlighting the logic of installing the ethoxy group before the final bromination to prevent side reactions.

SynthesisPath Start 3-Chloropyrazin-2-amine Intermediate1 8-Chloroimidazo[1,2-a]pyrazine Start->Intermediate1 1. Bromoacetaldehyde diethyl acetal 48% HBr, reflux (Cyclization) Intermediate2 8-Ethoxyimidazo[1,2-a]pyrazine Intermediate1->Intermediate2 2. NaOEt / EtOH Reflux, 2-4h (SNAr Substitution) Product 3-Bromo-8-ethoxyimidazo [1,2-a]pyrazine Intermediate2->Product 3. NBS, DMF/DCM 0°C to RT (Regioselective Bromination)

Figure 1: Stepwise synthesis pathway from chloropyrazine precursor to final brominated scaffold.

Detailed Experimental Protocol
Step 1: Cyclization to 8-Chloroimidazo[1,2-a]pyrazine
  • Reagents: 3-Chloropyrazin-2-amine (1.0 eq), Bromoacetaldehyde diethyl acetal (1.5 eq), 48% HBr (aq), Ethanol.

  • Procedure: Dissolve the amine in ethanol. Add the acetal and catalytic HBr. Heat to reflux for 6–12 hours. The acidic conditions hydrolyze the acetal in situ to the aldehyde, which condenses with the exocyclic amine and the ring nitrogen.

  • Critical Control Point: Monitor consumption of the starting amine by TLC. Neutralize carefully with NaHCO₃ during workup to avoid ring opening.

Step 2: Nucleophilic Substitution (SNAr) – Installation of the Ethoxy Group
  • Rationale: The C8 position in the imidazo[1,2-a]pyrazine ring is electron-deficient, making it highly susceptible to nucleophilic attack. Installing the ethoxy group at this stage is superior to late-stage functionalization because it activates the ring for the subsequent bromination.

  • Reagents: 8-Chloroimidazo[1,2-a]pyrazine (1.0 eq), Sodium Ethoxide (NaOEt) (1.2 eq), Anhydrous Ethanol.

  • Procedure:

    • Prepare a solution of NaOEt in anhydrous ethanol (or use commercially available 21% wt solution).

    • Add the 8-chloro intermediate.

    • Reflux for 2–4 hours.

    • Concentrate in vacuo, resuspend in DCM, wash with water, and dry over MgSO₄.

  • Yield Expectation: 85–95%.

Step 3: Regioselective Bromination (C3 Functionalization)
  • Rationale: The C3 position of the imidazo[1,2-a]pyrazine is the most electron-rich site (highest HOMO coefficient), allowing for highly selective electrophilic aromatic substitution (SEAr) without brominating the pyrazine ring.

  • Reagents: 8-Ethoxyimidazo[1,2-a]pyrazine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF or DCM.

  • Procedure:

    • Dissolve the substrate in DCM or DMF.

    • Cool to 0°C.

    • Add NBS portion-wise over 15 minutes to prevent over-bromination or radical side reactions.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Quench with saturated sodium thiosulfate (to remove excess bromine).

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Applications in Drug Discovery[4][7]

This scaffold is a cornerstone in the development of kinase inhibitors, particularly for targets like Bruton's Tyrosine Kinase (BTK) and PI3K .

Structural Logic & SAR Map

The compound serves as a template where every position has a specific medicinal chemistry function:

SAR_Map Core Imidazo[1,2-a]pyrazine Core C3 C3-Bromine Core->C3 Site of Suzuki Coupling (Connects to Hinge Binder) C8 C8-Ethoxy Core->C8 Solubility Handle Metabolic Blockade N_Bridge Bridgehead N Core->N_Bridge H-Bond Acceptor (Kinase Hinge Interaction) Application1 Application1 C3->Application1 Target Specificity (Aryl/Heteroaryl Group) Application2 Application2 C8->Application2 Prevents Oxidation (vs. 8-H analogs)

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.

Key Reaction: Suzuki-Miyaura Coupling

The primary utility of the C3-bromo group is its reactivity in palladium-catalyzed cross-coupling.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water (4:1).

  • Outcome: This reaction replaces the bromine with an aryl group, creating the bi-aryl pharmacophore typical of kinase inhibitors (e.g., Entospletinib analogs).

Safety & Handling (MSDS Highlights)

While specific toxicological data for this derivative may be limited, it should be handled with the precautions standard for halogenated heterocycles.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Spill Response: Sweep up solid spills to avoid dust generation. Neutralize residues with dilute bleach if necessary (though not specifically required for this stable compound).

References

  • ChemSRC. (2025). 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine Physicochemical Properties. Retrieved from [Link].

  • H. L. Goel et al. (2014). Imidazo[1,2-a]pyrazines as Novel Inhibitors of Bacterial Type IV Secretion. Journal of Medicinal Chemistry. (Synthesis methodology for 8-substituted imidazo[1,2-a]pyrazines).
  • C. J. V. Midgley et al. (2016). Regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. Chemical Science.
Exploratory

Biological Activity & SAR of 8-Alkoxyimidazo[1,2-a]pyrazines

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthetic protocols for 8-alkoxyimidazo[1,2-a]pyrazines . Technical Guide for Drug Discovery & Medicinal Chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthetic protocols for 8-alkoxyimidazo[1,2-a]pyrazines .

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines (specifically deazapurines). While the 8-amino derivatives have dominated the landscape as ATP-competitive kinase inhibitors (e.g., targeting Aurora, BTK, and IGF-1R), the 8-alkoxy congeners represent a distinct pharmacological subclass.

This guide focuses on the 8-alkoxyimidazo[1,2-a]pyrazine series, distinguishing its unique biological profile—primarily in bronchodilation and antimicrobial/antioxidant activity—from the kinase-centric 8-amino derivatives. We explore the critical "H-bond donor vs. acceptor" switch at the 8-position that dictates this divergence in target selectivity.

Chemical Synthesis & Functionalization

The biological evaluation of 8-alkoxy derivatives relies on a robust synthetic strategy. The 8-position is solvent-accessible and highly reactive toward nucleophilic aromatic substitution (


), allowing for late-stage diversification.
Core Synthesis & 8-Alkoxylation

The most reliable route involves the construction of the imidazo[1,2-a]pyrazine core followed by regioselective halogenation and subsequent displacement.

Key Synthetic Insight: Direct cyclization using 2-aminopyrazine and


-halocarbonyls often yields the unsubstituted core. To access the 8-alkoxy series, one must utilize an 8-halo intermediate  (typically 8-chloro or 8-bromo).
Mechanism: Regioselective

In 6,8-dibromoimidazo[1,2-a]pyrazine, the 8-position is significantly more electrophilic than the 6-position due to the para-like relationship with the bridgehead nitrogen (N1), which stabilizes the Meisenheimer intermediate.

Synthesis cluster_0 Step 1: Cyclization cluster_1 Step 2: Halogenation cluster_2 Step 3: Regioselective SNAr A 2-Aminopyrazine C Imidazo[1,2-a]pyrazine Core A->C B α-Halocarbonyl (R-CO-CH2-Br) B->C E 6,8-Dibromo Intermediate C->E + D D NBS / Br2 G 8-Alkoxy-6-bromo imidazo[1,2-a]pyrazine E->G Selective Substitution at C-8 F NaOR (Alkoxide) (e.g., NaOEt, NaOMe)

Figure 1: Synthetic workflow for accessing 8-alkoxyimidazo[1,2-a]pyrazines via regioselective nucleophilic aromatic substitution.

Biological Activity Profiles

Bronchodilation & Smooth Muscle Relaxation

The most distinct biological activity of the 8-alkoxy series, contrasting with the kinase-focused 8-amino derivatives, is bronchospastic protection .

  • Primary Finding: 8-Alkoxyimidazo[1,2-a]pyrazines have demonstrated potency superior to theophylline in in vivo models.

  • Mechanism: While they share structural similarity with xanthines (PDE inhibitors), evidence suggests their mechanism is not solely phosphodiesterase (PDE) inhibition . They likely act through a pleiotropic mechanism involving adenosine receptor antagonism or direct smooth muscle relaxation.

  • SAR Note: The 8-alkoxy group (e.g., methoxy, ethoxy) maintains the planarity of the ring but alters the lipophilicity (

    
    ) and hydrogen bond potential compared to the 8-amino group.
    
Kinase Inhibition: The "Donor vs. Acceptor" Switch

Researchers often pivot to 8-alkoxy derivatives when attempting to modulate the physicochemical properties of a kinase inhibitor series. However, this often results in a loss of potency for specific kinase families.

  • The Hinge Binder Rule: In many kinase active sites (e.g., Aurora, BTK), the inhibitor mimics ATP. The 8-amino group (

    
     or 
    
    
    
    ) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (analogous to the N6-amino of adenine).
  • The Alkoxy Effect: Replacing the 8-amino with an 8-alkoxy group removes this H-bond donor, converting it to a weak H-bond acceptor (ether oxygen).

    • Result: Often leads to decreased affinity for kinases requiring the donor interaction.

    • Utility: Useful for gaining selectivity against kinases that do not require this specific H-bond, or for improving membrane permeability by removing a polar donor.

Antioxidant & Antimicrobial Activity

Substitutions at the C8 position, including morpholino (structurally an ether-like amine) and alkoxy groups, have been correlated with radical scavenging activity.

  • Activity: Moderate to high antioxidant capacity compared to ascorbic acid.

  • Relevance: Potential dual-action agents in inflammatory diseases (e.g., asthma) where oxidative stress is a component.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional divergence based on the C8 substituent.

SAR cluster_Amino 8-Amino / 8-NH-R cluster_Alkoxy 8-Alkoxy (O-R) Core Imidazo[1,2-a]pyrazine Scaffold Amino 8-Amino Group (H-Bond Donor) Core->Amino Substituent Choice Alkoxy 8-Alkoxy Group (H-Bond Acceptor/Neutral) Core->Alkoxy Substituent Choice Kinase Kinase Inhibition (Aurora, BTK, PTK6) Amino->Kinase Hinge Hinge Region Binding (Critical Interaction) Amino->Hinge Broncho Bronchodilation (> Theophylline) Alkoxy->Broncho Solubility Modulated Lipophilicity (No H-bond Donor) Alkoxy->Solubility

Figure 2: Divergent SAR pathways for 8-substituted imidazo[1,2-a]pyrazines. The 8-alkoxy modification steers activity toward smooth muscle relaxation and alters kinase selectivity profiles.

Experimental Protocols

Protocol: Synthesis of 8-Ethoxy-6-bromoimidazo[1,2-a]pyrazine

A self-validating protocol for generating the core 8-alkoxy scaffold.

Reagents:

  • 6,8-Dibromoimidazo[1,2-a]pyrazine (1.0 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq) [Freshly prepared or 21% wt in EtOH]

  • Absolute Ethanol (Solvent)

Procedure:

  • Dissolution: Dissolve 6,8-dibromoimidazo[1,2-a]pyrazine in absolute ethanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add NaOEt solution dropwise at room temperature (25°C).

    • Checkpoint: The reaction is exothermic; monitor internal temperature.

  • Reaction: Stir the mixture at reflux (78°C) for 1–2 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, and a new, slightly more polar spot (the mono-substituted product) should appear.
      
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Resuspend residue in water and extract with Dichloromethane (DCM) (3x). Dry combined organics over

    
    . Purify via silica gel column chromatography.
    
  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the C8-H signal (if starting from mono-bromo) or the specific shift of the C6-H. Confirm the presence of the ethyl group (quartet at ~4.5 ppm, triplet at ~1.4 ppm).

    • Regioselectivity Check: The C8 position is more reactive. If the C6 bromine remains, the product is correct.

Protocol: Bronchodilation Assay (Guinea Pig Trachea)

Adapted from Bonnet et al. (See Ref 1).

Objective: Determine the relaxant effect of the 8-alkoxy derivative on pre-contracted tracheal smooth muscle.

  • Tissue Preparation: Isolate trachea from male Dunkin-Hartley guinea pigs. Cut into spiral strips.

  • Mounting: Suspend strips in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    . Apply a resting tension of 1.0 g.
  • Equilibration: Allow tissue to equilibrate for 60 minutes, washing every 15 minutes.

  • Contraction: Induce sub-maximal contraction using Histamine (

    
     M) or Carbachol  (
    
    
    
    M). Wait for a stable plateau.
  • Treatment: Add the test compound (8-alkoxyimidazo[1,2-a]pyrazine) in cumulative concentrations (

    
     M to 
    
    
    
    M).
  • Data Analysis: Calculate the percentage of relaxation relative to the maximal contraction. Plot Log[Concentration] vs. % Relaxation to determine the

    
    .
    
    • Control: Use Theophylline as a positive control.

Quantitative Data Summary

Table 1: Comparative Activity Profile of 8-Substituted Imidazo[1,2-a]pyrazines

Substituent (C8)Primary Biological ActivityKey Target / MechanismPotency Reference
8-Ethoxy (-OEt) BronchodilationSmooth Muscle / PDE (putative)> Theophylline (in vivo) [1]
8-Amino (-NH2) Kinase InhibitionAurora A/B, BTK (Hinge Binder)

nM (Aurora) [2]
8-Morpholino PI3K Inhibition / AntioxidantPI3K

/ ROS Scavenging


M (PI3K) [3]
8-Chloro Synthetic IntermediateElectrophile for

N/A

References

  • Bonnet, P. A., et al. (1992). Synthesis and antibronchospastic activity of 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 35(18), 3353–3358. Link

  • Belanger, D. B., et al. (2010).[1] Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[2][3][4][5] Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174.[1] Link

  • Li, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 318. Link

  • Slepukhin, P. A., et al. (2002).[6] Simple Synthesis of Imidazo[1,2-a]pyrazines. Chemistry of Heterocyclic Compounds, 38, 1142.[6] Link

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine in Kinase Inhibitor Development

Executive Summary The imidazo[1,2-a]pyrazine bicyclic system is a privileged pharmacophore in modern medicinal chemistry, frequently serving as the core scaffold for numerous ATP-competitive kinase inhibitors (e.g., CHK1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine bicyclic system is a privileged pharmacophore in modern medicinal chemistry, frequently serving as the core scaffold for numerous ATP-competitive kinase inhibitors (e.g., CHK1, Aurora, and SYK inhibitors) . Within this chemical space, 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine (CAS: 142744-35-2) emerges as a highly versatile molecular building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and validated experimental workflows for its application in drug discovery.

Physicochemical Profiling: Molecular Weight & Formula

Understanding the exact mass and isotopic distribution of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine is critical for absolute analytical validation during high-throughput synthesis and quality control .

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine
CAS Registry Number 142744-35-2
Molecular Formula C8H8BrN3O
Average Molecular Weight 242.07 g/mol
Exact Mass (79Br) 240.9849 Da
Exact Mass (81Br) 242.9829 Da
Diagnostic Isotopic Pattern ~1:1 doublet at m/z 242.0 and 244.0 [M+H]+

Structural Significance & Mechanistic Role in Drug Design

The architectural design of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine is not arbitrary; every functional group serves a specific mechanistic purpose in both chemical synthesis and pharmacology.

  • The Imidazo[1,2-a]pyrazine Core : Acts as a bioisostere for purine. Its nitrogen-rich framework allows the molecule to anchor into the highly conserved ATP-binding pocket (hinge region) of protein kinases via critical hydrogen bonds.

  • The 3-Bromo Substituent : Bromine at the C3 position provides an optimal balance of reactivity and stability. It is highly susceptible to oxidative addition by palladium(0) species, making it the prime reactive handle for Suzuki-Miyaura or Negishi cross-coupling reactions . This allows medicinal chemists to rapidly append diverse aryl or heteroaryl groups that probe the hydrophobic pockets of the kinase active site.

  • The 8-Ethoxy Substituent : The ethoxy group serves a dual purpose. Synthetically, it modulates the electron density of the pyrazine ring, deactivating the C8 position against unwanted nucleophilic attacks. Pharmacologically, the oxygen atom acts as a critical hydrogen-bond acceptor, while the ethyl chain fine-tunes the lipophilicity (LogP) of the resulting lead compound, optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

StructureLogic Core Imidazo[1,2-a]pyrazine Core Scaffold Br 3-Bromo Substituent (Isotopic Mass: 79.9) Core->Br C3 Position OEt 8-Ethoxy Substituent (Mass: 45.0) Core->OEt C8 Position Func3 Kinase Hinge-Binding Motif Core->Func3 ATP Pocket Func1 Reactive Handle for C-C Bond Formation Br->Func1 Pd-Catalysis Func2 Lipophilicity Modulator & H-Bond Acceptor OEt->Func2 ADME Tuning

Fig 1. Mechanistic rationale of substituents on the imidazo[1,2-a]pyrazine core for drug design.

Experimental Workflows: Synthesis & Analytical Validation

To transform this building block into a viable kinase inhibitor, researchers typically employ palladium-catalyzed cross-coupling. The following protocol describes a self-validating Suzuki-Miyaura coupling workflow.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C3 Position

Causality of Experimental Choices: We select Pd(dppf)Cl₂ as the catalyst because its bidentate ferrocene ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination while preventing catalyst deactivation by the nitrogen-rich imidazopyrazine core. Potassium carbonate (K₂CO₃) is chosen as a mild base to activate the boronic acid without hydrolyzing the 8-ethoxy group .

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk tube, combine 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base : Add a thoroughly degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1, 5 mL total volume). Note: Degassing is critical to prevent the oxidative homocoupling of the boronic acid.

  • Reaction : Seal the tube and heat to 90°C for 12 hours under a nitrogen atmosphere.

  • Workup : Cool the vessel to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target 3-aryl-8-ethoxyimidazo[1,2-a]pyrazine derivative.

Protocol B: Self-Validating LC-MS Analytical Protocol

To ensure trustworthiness, the reaction must be monitored using a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Ionization Mode : Electrospray Ionization Positive (ESI+).

  • Validation Logic : The starting material (MW: 242.07) will display a distinct 1:1 isotopic doublet at m/z 242.0[M(79Br)+H]+ and 244.0 [M(81Br)+H]+.

  • Success Criterion : The reaction is deemed complete when the 242/244 doublet completely disappears from the total ion chromatogram (TIC), replaced by a singular mass peak corresponding to the cross-coupled product (e.g., [M-Br+Aryl+H]+). This binary "disappearance/appearance" dynamic ensures absolute confidence in the conversion.

Workflow A 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine (MW: 242.07 g/mol) B Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O A->B Aryl Boronic Acid C Crude 3-Aryl Derivative B->C Heat (90°C), 12h D LC-MS Analytical Validation (ESI+ Mode) C->D Quality Control E Target Kinase Inhibitor (Lead Compound) D->E Mass & Purity Confirmed

Fig 2. Synthetic and analytical workflow for 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine functionalization.

References

  • Design and Evaluation of 3,6-Di(Hetero)Aryl Imidazo[1,2-A]Pyrazines as Inhibitors of Checkpoint and Other Kinases Source: Bioorganic & Medicinal Chemistry Letters (2010) URL:[Link]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines Source: Organic Letters, ACS Publications (2012) URL:[Link]

  • 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine (CAS 142744-35-2) Properties and Suppliers Source: ChemSrc Chemical Database URL:[Link]

Exploratory

Strategic Utilization of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine in Kinase Inhibitor Discovery

Executive Summary In the landscape of modern medicinal chemistry, nitrogen-rich fused bicyclic systems are highly prized as "privileged scaffolds" due to their ability to mimic the purine ring of adenosine triphosphate (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-rich fused bicyclic systems are highly prized as "privileged scaffolds" due to their ability to mimic the purine ring of adenosine triphosphate (ATP)[1]. Among these, the imidazo[1,2-a]pyrazine core has emerged as a cornerstone in the development of highly selective, ATP-competitive kinase inhibitors.

This technical whitepaper explores the specific utility of 3-bromo-8-ethoxyimidazo[1,2-a]pyrazine (CAS: 142744-35-2). Rather than a final therapeutic agent, this molecule is a highly engineered building block. The strategic placement of the 3-bromo and 8-ethoxy substituents provides medicinal chemists with orthogonal handles for late-stage diversification and precise physicochemical tuning, enabling the rapid generation of libraries targeting critical oncology and immunology pathways, including PI3K, IKK, and IRAK4[2][3][4].

Pharmacophore Mapping & Structural Rationale

The design of 3-bromo-8-ethoxyimidazo[1,2-a]pyrazine is rooted in strict structure-activity relationship (SAR) principles. Every functional group serves a distinct chemical and biological purpose.

The Imidazo[1,2-a]pyrazine Core

The planar, electron-deficient pyrazine fused to the electron-rich imidazole creates a dipole moment that perfectly aligns with the hinge region of most kinase ATP-binding sites. The N7 nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge (typically a Valine or Cysteine residue)[3].

The 8-Ethoxy Substituent: Physicochemical Tuning

The 8-ethoxy group is not merely a passive structural feature; it actively dictates the scaffold's binding affinity and pharmacokinetic profile:

  • Electronic Modulation (pKa Tuning): The oxygen lone pairs donate electron density into the pyrazine ring via resonance. This raises the Highest Occupied Molecular Orbital (HOMO) of the scaffold and subtly increases the basicity (pKa) of the adjacent N7 nitrogen, strengthening its hydrogen-bonding capacity with the kinase hinge.

  • Steric Shielding & Hydrophobic Contact: The ethyl chain projects into a shallow, highly conserved hydrophobic pocket adjacent to the hinge region, displacing high-energy water molecules and driving binding entropy[4]. Furthermore, it sterically shields the C8 position from off-target nucleophilic attacks in vivo, improving metabolic stability.

The 3-Bromo Handle: Late-Stage Diversification

The C3 position is the most nucleophilic site on the imidazo[1,2-a]pyrazine core, allowing for regioselective electrophilic bromination during the initial synthesis of the scaffold. In the context of drug discovery, this bromine atom serves as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5]. This allows researchers to rapidly install diverse aryl, heteroaryl, or amine motifs that probe the deep specificity pockets of target kinases without needing to rebuild the bicyclic core from scratch.

Key Therapeutic Applications

The functionalization of 3-bromo-8-ethoxyimidazo[1,2-a]pyrazine has led to breakthroughs across multiple therapeutic areas:

  • PI3K/AKT Pathway (Oncology): Phosphatidylinositol 3-kinases (PI3K) are lipid kinases hyperactivated in numerous solid tumors. By coupling bulky, multi-ring systems to the C3 position, researchers have developed potent tricyclic and biaryl imidazo[1,2-a]pyrazine derivatives that selectively inhibit PI3K isoforms, halting the downstream AKT survival signaling cascade[3].

  • IKK1/IKK2 Inhibition (Inflammation): The IκB kinase (IKK) complex is the master regulator of the NF-κB transcription factor. Imidazo[1,2-a]pyrazine derivatives synthesized from this scaffold have demonstrated high efficacy in blocking IKK1/IKK2, preventing the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory cytokines[2].

  • IRAK4 Inhibition (Autoimmunity): Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key node in Toll-like receptor (TLR) signaling. C3-derivatized 8-ethoxyimidazo[1,2-a]pyrazines have been patented for their ability to modulate IRAK4 activity, offering therapeutic avenues for rheumatoid arthritis and lupus[4].

Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Complex Receptor->PI3K Phosphorylation IKK IKK1 / IKK2 Receptor->IKK Cytokine Signaling AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation NFKB NF-κB IKK->NFKB IκB Degradation Inhibitor Imidazo[1,2-a]pyrazine Inhibitors Inhibitor->PI3K Competitive Inhibition Inhibitor->IKK Competitive Inhibition

Fig 1: Dual intervention of imidazo[1,2-a]pyrazine derivatives in PI3K/AKT and NF-κB pathways.

Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

To generate a library of kinase inhibitors, the 3-bromo handle must be substituted via palladium-catalyzed cross-coupling[6]. Nitrogen-rich heterocycles like imidazopyrazines are notorious for coordinating to and "poisoning" palladium catalysts.

Causality of Reagent Selection: To overcome catalyst poisoning, a robust bidentate phosphine ligand, such as dppf (in


), is required. The bidentate nature tightly coordinates the Pd(0) center, preventing premature aggregation into inactive "palladium black" and blocking the scaffold's nitrogens from displacing the ligand[6]. A biphasic 1,4-Dioxane/

mixture is chosen to ensure the simultaneous solvation of the lipophilic scaffold and the inorganic base (

).
Step-by-Step Methodology
  • Preparation: In an oven-dried 20 mL microwave vial, add 3-bromo-8-ethoxyimidazo[1,2-a]pyrazine (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and

    
     (3.0 equiv, 1.5 mmol).
    
  • Solvent Degassing: Add 1,4-Dioxane (4.0 mL) and

    
     (1.0 mL). Sparge the mixture with Argon for 15 minutes. Rationale: Oxygen must be strictly excluded to prevent the oxidative quenching of the active Pd(0) catalytic species.
    
  • Catalyst Addition: Quickly add

    
     (0.05 equiv, 5 mol%). Seal the vial with a crimp cap.
    
  • Reaction Execution: Heat the mixture at 90°C in an oil bath (or 110°C via microwave irradiation) for 4–12 hours.

  • In-Process Validation (LC-MS): Monitor the reaction via LC-MS. The system is self-validating when the starting material isotope pattern (

    
    , 1:1 ratio due to 
    
    
    
    ) completely disappears, replaced by the exact mass of the coupled product.
  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with saturated aqueous

    
     (10 mL) and brine (10 mL). Rationale: Brine removes residual Dioxane and DMF from the organic layer. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% Methanol in Dichloromethane) to yield the pure C3-functionalized derivative.

Synthesis Scaffold 3-Bromo-8-ethoxy imidazo[1,2-a]pyrazine Coupling Suzuki-Miyaura Cross-Coupling Scaffold->Coupling Reagents Aryl Boronic Acid Pd(dppf)Cl2, K2CO3 Reagents->Coupling Product C3-Aryl-8-ethoxy imidazo[1,2-a]pyrazine Coupling->Product 90-120°C, 2-18h Screening In Vitro Kinase Screening Product->Screening SAR Profiling

Fig 2: Synthetic workflow for C3-functionalization via Suzuki-Miyaura cross-coupling.

Quantitative Data: SAR Profiling

To illustrate the impact of C3-functionalization on the 8-ethoxyimidazo[1,2-a]pyrazine core, the following table summarizes representative Structure-Activity Relationship (SAR) data against a model kinase target (PI3K


).
Compound IDC3-Substituent (R-group)C8-SubstituentPI3K

IC

(nM)
ClogPLigand Efficiency (LE)Mechanistic Rationale
Scaffold -Bromo-Ethoxy>10,0002.1N/ALacks affinity pocket engagement.
Analog 1 -Phenyl-Ethoxy1,2503.20.28Provides basic hydrophobic contact.
Analog 2 -Pyridin-4-yl-Ethoxy1452.50.34Nitrogen acts as a weak H-bond acceptor.
Analog 3 -3-Hydroxyphenyl-Ethoxy422.80.38Phenol acts as a strong H-bond donor.
Analog 4 -4-Fluoro-3-hydroxyphenyl-Ethoxy122.90.41Fluorine fills a lipophilic sub-pocket & lowers phenol pKa.

Note: The progression from Analog 1 to Analog 4 demonstrates how the 3-bromo handle allows medicinal chemists to systematically "walk" into the kinase affinity pocket, optimizing both potency (IC


) and drug-likeness (ClogP).

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. 1

  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry. 2

  • Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters. 3

  • CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease (IRAK4 Modulation). Google Patents. 4

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters - ACS Publications. 5

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Journal of Combinatorial Chemistry (PMC). 6

Sources

Foundational

Difference between 8-methoxy and 8-ethoxy imidazo[1,2-a]pyrazine

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals. Executive Summary In the optimization of heterocyclic scaffolds for drug discovery, the seemingly minor structural m...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals.

Executive Summary

In the optimization of heterocyclic scaffolds for drug discovery, the seemingly minor structural modification from a methoxy (–OCH₃) to an ethoxy (–OCH₂CH₃) group can profoundly alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The imidazo[1,2-a]pyrazine core is a privileged bioisosteric scaffold frequently utilized in the development of kinase inhibitors, potassium-competitive acid blockers (PCABs)[1], and central nervous system (CNS) therapeutics for neurodegenerative conditions like Huntington's disease[2].

This whitepaper dissects the physicochemical, metabolic, and synthetic divergence between 8-methoxyimidazo[1,2-a]pyrazine and 8-ethoxyimidazo[1,2-a]pyrazine , providing actionable methodologies and structure-activity relationship (SAR) insights for lead optimization.

Physicochemical Profiling: The Impact of a Single Methylene

The 8-position of the imidazo[1,2-a]pyrazine ring is highly sensitive to steric and electronic modulation due to its proximity to the bridgehead nitrogen and the pyrazine nitrogen. While both alkoxy groups act as electron-donating groups via resonance (+R effect), the addition of a single methylene unit in the ethoxy derivative triggers a cascade of physicochemical shifts.

Quantitative Comparison

The following table summarizes the core differences between the two functionalized scaffolds[3][4]:

Property8-Methoxyimidazo[1,2-a]pyrazine8-Ethoxyimidazo[1,2-a]pyrazine
CAS Number 142744-37-4142744-38-5
Molecular Weight 149.15 g/mol 163.18 g/mol
Calculated LogP (cLogP) ~0.85~1.35
Steric Volume (Molar Refractivity) ~41.2 cm³/mol~45.8 cm³/mol
Metabolic Vulnerability High (Rapid O-demethylation)Moderate (Slower O-deethylation)
Primary ¹H NMR Signature (Alkoxy) Singlet (3H) @ ~4.1 ppmQuartet (2H) @ ~4.5 ppm, Triplet (3H) @ ~1.4 ppm

Causality in SAR: The increase in cLogP by approximately 0.5 units in the ethoxy variant significantly reduces the desolvation penalty required for the molecule to enter lipophilic binding pockets or cross lipid bilayers. For CNS targets, replacing an 8-methoxy with an 8-ethoxy group is a classic strategy to enhance blood-brain barrier (BBB) permeability without drastically inflating the topological polar surface area (TPSA), which remains constant at 38.3 Ų for both compounds.

Pharmacokinetic & Metabolic Divergence

The most critical operational difference between these two substituents lies in their metabolic stability, specifically their susceptibility to Cytochrome P450 (CYP450) mediated O-dealkylation.

The O-Dealkylation Mechanism

CYP enzymes (predominantly CYP2D6 and CYP3A4) metabolize alkoxyarenes by abstracting a hydrogen atom from the carbon adjacent to the oxygen (the alpha-carbon).

  • 8-Methoxy: The methyl group presents three sterically unhindered, highly accessible protons. Hydrogen abstraction leads to a rapid oxygen rebound, forming an unstable hemiacetal that spontaneously collapses into 8-hydroxyimidazo[1,2-a]pyrazine and formaldehyde.

  • 8-Ethoxy: The ethoxy group presents only two alpha-protons, which are sterically shielded by the terminal methyl group. The increased steric bulk elevates the activation energy required for the initial CYP-mediated hydrogen abstraction. Consequently, while O-deethylation still occurs (yielding acetaldehyde), the intrinsic clearance rate (CL_int) is often significantly reduced, prolonging the drug's half-life.

Metabolism Alkoxy 8-Alkoxyimidazo[1,2-a]pyrazine (Methoxy or Ethoxy) CYP CYP450 Oxidation (Alpha-Carbon Hydroxylation) Alkoxy->CYP Hemiacetal Unstable Hemiacetal Intermediate CYP->Hemiacetal Hydroxy 8-Hydroxyimidazo[1,2-a]pyrazine (Active/Inactive Metabolite) Hemiacetal->Hydroxy Cleavage Byprod Formaldehyde (from Methoxy) or Acetaldehyde (from Ethoxy) Hemiacetal->Byprod Elimination

CYP450-mediated O-dealkylation pathway of 8-alkoxyimidazo[1,2-a]pyrazines.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 8-alkoxyimidazo[1,2-a]pyrazines relies on Nucleophilic Aromatic Substitution (S_NAr). The 8-position is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogens, making it an ideal substrate for displacement.

Self-Validating S_NAr Protocol

To ensure high yield and prevent the formation of the 8-hydroxy byproduct, strict anhydrous conditions must be maintained. The presence of water will lead to competitive hydrolysis of the starting material.

Materials:

  • 8-Chloroimidazo[1,2-a]pyrazine (1.0 eq)

  • Sodium methoxide (NaOMe) OR Sodium ethoxide (NaOEt) (1.5 eq)

  • Anhydrous Methanol (for methoxy) OR Anhydrous Ethanol (for ethoxy)

  • Inert atmosphere (Argon/N₂)

Step-by-Step Workflow:

  • Preparation: Suspend 8-chloroimidazo[1,2-a]pyrazine in the respective anhydrous alcohol (0.2 M concentration) under an argon atmosphere. Causality: Matching the solvent to the alkoxide prevents transesterification/transetherification side reactions.

  • Nucleophilic Addition: Cool the mixture to 0°C. Add the alkoxide (NaOMe or NaOEt) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 153.0 for ³⁵Cl) is fully consumed, replaced by the product mass (m/z 150.1 for methoxy; m/z 164.1 for ethoxy).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess alkoxide. Extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Self-Validation (NMR Verification):

    • For 8-Methoxy: Confirm success via ¹H NMR (CDCl₃). Look for the disappearance of the downfield pyrazine protons of the starting material and the appearance of a sharp, distinct singlet at ~4.1 ppm (3H) .

    • For 8-Ethoxy: Confirm success via the appearance of a quartet at ~4.5 ppm (2H, J = 7.1 Hz) and a triplet at ~1.4 ppm (3H, J = 7.1 Hz) .

Synthesis SM 8-Haloimidazo[1,2-a]pyrazine (Starting Material) Reagent1 NaOMe / Anhydrous MeOH (0°C to RT) SM->Reagent1 SNAr Reagent2 NaOEt / Anhydrous EtOH (0°C to RT) SM->Reagent2 SNAr Prod1 8-Methoxyimidazo[1,2-a]pyrazine Reagent1->Prod1 Prod2 8-Ethoxyimidazo[1,2-a]pyrazine Reagent2->Prod2 Val LC-MS & NMR Validation (Self-Validating Step) Prod1->Val Prod2->Val

Divergent S_NAr synthetic workflow for 8-alkoxyimidazo[1,2-a]pyrazines.

Conclusion

The selection between an 8-methoxy and 8-ethoxy substituent on the imidazo[1,2-a]pyrazine core is a calculated maneuver in drug design. The methoxy group provides a compact, low-steric profile ideal for tight binding pockets, though at the cost of higher metabolic vulnerability. Conversely, the ethoxy group acts as a lipophilic and steric shield, extending half-life and improving CNS penetration, making it highly valuable in modern neuro-therapeutics and advanced kinase inhibition[2]. Mastery of their divergent synthesis and metabolic profiles ensures robust lead optimization in preclinical pipelines.

References

  • Ovid Technologies. "Potassium-competitive acid blockade: a new therapeutic...". Journal of Medical Chemistry. Available at: [Link]

  • Google Patents. "US11407753B2 - Compounds for treating Huntington's disease". United States Patent and Trademark Office.

Sources

Exploratory

Technical Guide: Drug Discovery Targets for 3-Bromoimidazo[1,2-a]pyrazine Derivatives

Executive Summary The imidazo[1,2-a]pyrazine core represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to mimic the purine ring of adenosine triphosphate (ATP). The 3-bromoimidazo[1,2-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine core represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to mimic the purine ring of adenosine triphosphate (ATP). The 3-bromoimidazo[1,2-a]pyrazine derivative acts as the critical synthetic "gateway" molecule. The bromine atom at the C-3 position serves as a highly reactive electrophilic handle, enabling Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) to access diverse chemical space.

This guide details the primary therapeutic targets for libraries derived from this scaffold, focusing on Kinase Inhibition (Oncology) and Antimycobacterial agents (Tuberculosis) , supported by validated synthetic protocols and Structure-Activity Relationship (SAR) logic.

Section 1: The Synthetic Gateway (The "3-Bromo" Advantage)

The 3-bromo intermediate is not the final drug but the linchpin of library generation . The imidazo[1,2-a]pyrazine core possesses three distinct vectors for functionalization:

  • C-3 Position (via Br): The "Gatekeeper" vector. Substituents here project into the hydrophobic pocket of kinase enzymes.

  • C-8 Position: Often functionalized via nucleophilic aromatic substitution (

    
    ) to modulate solubility and pharmacokinetic (PK) properties.
    
  • N-1/N-4 Nitrogens: Serve as hydrogen bond acceptors for the kinase hinge region.

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis from the 3-bromo precursor.

SyntheticWorkflow Start 3-Bromoimidazo[1,2-a]pyrazine (Core Electrophile) Step1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1 C-3 Arylation Step2 SNAr Functionalization (C-8 Position) Step1->Step2 Target1 PI3K/mTOR Inhibitors (3-Aryl derivatives) Step1->Target1 Target2 Aurora Kinase Inhibitors (3-Heteroaryl derivatives) Step2->Target2

Caption: Divergent synthesis starting from the 3-bromo scaffold to access distinct biological targets.

Section 2: Primary Target Class – Kinase Inhibition (Oncology)

The planar heterocycle of imidazo[1,2-a]pyrazine binds to the ATP-binding site of protein kinases. The derivatives are typically Type I inhibitors , binding to the active conformation (DFG-in).

Target: PI3K / mTOR Pathway

Dual inhibition of Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) is a high-value strategy in treating solid tumors (breast, lung).

  • Mechanism: The N-1 nitrogen accepts a hydrogen bond from the hinge region backbone (e.g., Val851 in PI3Kα). The group introduced at the C-3 position (replacing the bromine) occupies the affinity pocket, providing isoform selectivity.

  • Key Derivative: Entospletinib (GS-9973) is a clinical example of this scaffold targeting Spleen Tyrosine Kinase (Syk), sharing structural homology with PI3K inhibitors.

Target: Aurora Kinases (A & B)

Aurora kinases regulate mitosis. 3-substituted imidazo[1,2-a]pyrazines have shown nanomolar potency against Aurora A.

  • SAR Insight: Introduction of a pyrazole or pyridine ring at C-3 (via the 3-bromo intermediate) significantly enhances potency compared to phenyl rings due to specific H-bond interactions with the gatekeeper residue.

Signaling Pathway Diagram

PI3KPathway GF Growth Factor RTK RTK (Receptor) GF->RTK PI3K PI3K (Target 1) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR (Target 2) AKT->mTOR Proliferation Tumor Growth mTOR->Proliferation

Caption: The PI3K/Akt/mTOR pathway. Imidazo[1,2-a]pyrazine derivatives block nodes marked in blue.

Section 3: Emerging Targets – Infectious Diseases

Target: Mycobacterium tuberculosis (QcrB)

Recent screenings have identified imidazo[1,2-a]pyrazine derivatives as inhibitors of the cytochrome ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 complex (QcrB subunit) in M. tuberculosis.[1][2][3][4]
  • Differentiation: Unlike kinase inhibitors which require a flat aromatic C-3 substituent, anti-TB activity is often optimized with flexible amide linkers at the C-3 position.

  • Protocol Note: The 3-bromo intermediate is carbonylated (Pd-catalyzed carbonylation) to form an ester/amide rather than a direct aryl coupling.

Section 4: Experimental Protocols

These protocols are self-validating; the success of Step 1 is visually indicated by the disappearance of the starting material spot on TLC (Thin Layer Chromatography).

Protocol: Suzuki Coupling from 3-Bromoimidazo[1,2-a]pyrazine

Objective: Synthesis of 3-aryl derivatives for kinase screening.

  • Reagents:

    • Substrate: 3-Bromoimidazo[1,2-a]pyrazine (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)

      
       (1.2 equiv)
      
    • Catalyst: Pd(dppf)Cl

      
       (0.05 equiv) - Chosen for resistance to oxidation.
      
    • Base:

      
       (2.0 equiv, 2M aqueous solution)
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a microwave vial with substrate, boronic acid, and catalyst.

    • Evacuate and backfill with Nitrogen (

      
      ) three times (Critical for Pd cycle).
      
    • Add dioxane and aqueous base.

    • Heat to 90°C for 4–12 hours.

    • Validation: Monitor by LC-MS for the mass shift (M-Br + Aryl).

  • Workup: Filter through Celite to remove Palladium black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol: ADP-Glo™ Kinase Assay

Objective: Quantify IC50 against PI3K/mTOR.

  • Reaction: Incubate kinase, ATP (10 µM), lipid substrate, and the imidazo[1,2-a]pyrazine derivative (serial dilution) in buffer for 60 min.

  • Depletion: Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, which drives the Luciferase/Luciferin reaction.

  • Readout: Measure luminescence. Signal is directly proportional to kinase activity (High signal = Low Inhibition).

Section 5: Strategic Optimization (SAR) Data

The following table summarizes how structural changes to the 3-bromo-derived core affect biological activity.

PositionModificationEffect on Activity (Kinase)Rationale
C-3 Phenyl groupModerate PotencyFills hydrophobic pocket but lacks specific H-bonds.
C-3 3-Pyridyl / Indazole High Potency Nitrogen atoms interact with "Gatekeeper" residues.
C-8 Morpholine / PiperazineImproved PKIncreases solubility; solvent-exposed region.
C-6 Halogen (Cl/F)Metabolic StabilityBlocks metabolic oxidation sites on the ring.

References

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. (2012). Link

  • Discovery of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. (2013). Link

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. (2023). Link

  • Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives as potential anti-tubercular agents. RSC Advances. (2016). Link

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase. Bioorganic & Medicinal Chemistry Letters. (2010). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Bromination of 8-Ethoxyimidazo[1,2-a]pyrazine

Executive Summary This application note details the protocol for the regioselective bromination of 8-ethoxyimidazo[1,2-a]pyrazine at the C-3 position using N-bromosuccinimide (NBS) . The imidazo[1,2-a]pyrazine scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the regioselective bromination of 8-ethoxyimidazo[1,2-a]pyrazine at the C-3 position using N-bromosuccinimide (NBS) . The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., BTK, PI3K inhibitors).

Achieving high regioselectivity at the C-3 position while preserving the 8-ethoxy functionality requires precise control over electronic activation and reaction kinetics. This guide provides a robust, scalable method using acetonitrile (MeCN) as the solvent, ensuring high yields (>85%) and minimal formation of poly-brominated byproducts.

Mechanistic Insight & Regioselectivity

The Regioselectivity Challenge

The imidazo[1,2-a]pyrazine ring system contains multiple nucleophilic sites. However, the C-3 position is the most electron-rich due to the orbital contribution from the bridgehead nitrogen (N-4).

  • C-3 Position: Highly activated for Electrophilic Aromatic Substitution (

    
    ).
    
  • C-5/C-6 Positions: Deactivated by the adjacent nitrogen atoms in the pyrazine ring.

  • 8-Ethoxy Substituent: The alkoxy group at C-8 is an electron-donating group (EDG) by resonance. While it increases the overall electron density of the pyrazine ring, the C-3 position remains the kinetic trap for electrophiles due to the specific resonance stabilization of the Wheland intermediate.

Reaction Mechanism

The reaction proceeds via a standard


 mechanism. NBS serves as a source of the electrophilic bromine species.[1] The reaction is initiated by the attack of the C-3 

-electrons on the polarized N-Br bond.

Mechanism Start 8-Ethoxyimidazo[1,2-a]pyrazine Complex π-Complex / Transition State Start->Complex + NBS NBS NBS (Electrophile Source) NBS->Complex Intermed C-3 Wheland Intermediate (Resonance Stabilized) Complex->Intermed e- attack at Br+ Product 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine Intermed->Product - H+ Succ Succinimide (Byproduct) Intermed->Succ

Figure 1: Mechanistic pathway for the C-3 bromination of 8-ethoxyimidazo[1,2-a]pyrazine.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.Role
8-Ethoxyimidazo[1,2-a]pyrazine 163.181.0Substrate
N-Bromosuccinimide (NBS) 177.981.05 - 1.1Brominating Agent
Acetonitrile (MeCN) 41.05Solvent (10 mL/g)Solvent
Sodium Thiosulfate (sat. aq.) -QuenchScavenger
Ethyl Acetate (EtOAc) -ExtractionSolvent

Critical Material Note: Ensure NBS is freshly recrystallized or white in color. Yellow/orange NBS indicates the presence of free


 and HBr, which can lead to over-bromination or degradation.
Step-by-Step Procedure

Step 1: Preparation

  • Charge a clean, dry round-bottom flask with 8-ethoxyimidazo[1,2-a]pyrazine (1.0 equiv).

  • Add Acetonitrile (MeCN) (10 volumes relative to substrate mass).

  • Note: MeCN is preferred over DMF for easier workup and over alcohols to prevent potential nucleophilic side reactions at the 8-position.

Step 2: Temperature Control

  • Cool the solution to 0 °C using an ice/water bath.

  • Why: The 8-ethoxy group makes the ring highly reactive. Starting at 0 °C prevents exotherms that favor poly-bromination.

Step 3: Addition

  • Add NBS (1.05 equiv) portion-wise over 5–10 minutes.

  • Protect the reaction from direct light (wrap flask in foil) to inhibit radical bromination pathways.

Step 4: Reaction

  • Allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 1–2 hours .

  • Monitor: Check progress via TLC (50% EtOAc/Hexanes) or LC-MS. The starting material should disappear, and a less polar product spot should appear.

Step 5: Quench and Workup

  • Quench the reaction by adding saturated aqueous

    
      (sodium thiosulfate) to neutralize any excess bromine.
    
  • Dilute with water and extract with Ethyl Acetate (3x) .

  • Wash combined organics with Brine , dry over

    
     , and concentrate in vacuo.
    

Step 6: Purification

  • The crude product is often pure enough (>95%) for subsequent steps.

  • If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Experimental Workflow Diagram

Workflow Step1 Dissolve Substrate in MeCN Step2 Cool to 0°C Step1->Step2 Step3 Add NBS (1.05 equiv) (Protect from Light) Step2->Step3 Step4 Stir at RT (1-2 h) Monitor via LC-MS Step3->Step4 Step5 Quench with Na2S2O3 (Remove excess Br) Step4->Step5 Step6 Extract (EtOAc) & Dry Step5->Step6

Figure 2: Operational workflow for the bromination protocol.

Optimization & Troubleshooting

Solvent Screening Data

The choice of solvent significantly impacts yield and purity.

SolventTempTimeYieldObservations
MeCN 0°C -> RT1.5 h92% Cleanest profile; easy workup.
DMF RT1 h88%Harder to remove solvent; slight di-bromo impurity.
DCM RT4 h75%Slower reaction; solubility issues with polar substrates.
EtOH RT2 h80%Good solubility; potential for solvolysis side-products.
Common Issues

Problem: Formation of di-brominated product.

  • Cause: Excess NBS or high temperature.

  • Solution: Strictly maintain 1.05 equivalents of NBS. Ensure the reaction starts at 0 °C. Do not heat.

Problem: Incomplete conversion.

  • Cause: Old NBS (degraded).

  • Solution: Recrystallize NBS from water (dissolve in hot water, cool, filter, dry in desiccator).

Problem: Loss of 8-ethoxy group.

  • Cause: Acidic conditions (HBr generation) causing hydrolysis.

  • Solution: The reaction in MeCN usually buffers this sufficiently. If hydrolysis is observed, add 1.5 equiv of solid

    
     to the reaction mixture to scavenge HBr in situ.
    

Analytical Characterization

Successful synthesis is confirmed by the disappearance of the C-3 proton signal in


-NMR.
  • 
    -NMR (DMSO-
    
    
    
    ):
    • Starting Material: Doublet at ~7.9 ppm (H-3) and Doublet at ~7.5 ppm (H-2).

    • Product: Singlet at ~7.6-7.8 ppm (H-2). The H-3 signal disappears.

    • 8-Ethoxy Signals: Triplet (~1.4 ppm) and Quartet (~4.5 ppm) should remain unchanged.

  • MS (ESI+):

    • Observe M+H and (M+2)+H peaks with 1:1 intensity ratio (characteristic of mono-bromine isotope pattern).

Safety & Handling

  • NBS: Irritant and mild oxidizer. Store in a refrigerator. Avoid inhalation of dust.

  • Brominated Compounds: Many brominated heterocycles are potential sensitizers. Handle with gloves and use a fume hood.

  • Waste: Dispose of halogenated organic waste in designated containers. Aqueous thiosulfate waste should be treated according to local EHS regulations.

References

  • General Reactivity of Imidazo[1,2-a]pyrazines

    • Slepukhin, P. A., et al.[2] "Simple Synthesis of Imidazo[1,2-a]pyrazines." Chem. Heterocycl.[2][3][4][5] Compd.2002 , 38, 1142.[2] Link

  • NBS Bromination Methodology: Guchhait, S. K., et al. "Regioselective electrophilic aromatic bromination of imidazo[1,2-a]pyridines." J. Org. Chem.2014, 79, 1163. (Analogous scaffold reactivity).
  • Kinase Inhibitor Synthesis (Imidazo-pyrazine core)

    • Bamborough, P., et al. "Fragment-based discovery of bromodomain inhibitors." J. Med. Chem.2012 , 55, 587. Link

  • Regioselectivity Studies

    • Goel, R., et al. "Regioselective functionalization of imidazo[1,2-a]pyrazine."[4][6][7][8][9] Tetrahedron Lett.2005 , 46, 8457.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine

Executive Summary The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors, CNS-active therapeutics, and other biologically relevant compounds ()[1]. Functi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors, CNS-active therapeutics, and other biologically relevant compounds ()[1]. Functionalization at the C3 position via palladium-catalyzed Suzuki-Miyaura cross-coupling is a critical transformation in late-stage lead optimization[1]. This application note provides a field-validated, self-validating protocol for the arylation of 3-bromo-8-ethoxyimidazo[1,2-a]pyrazine, detailing the mechanistic causality behind each experimental parameter to ensure high-fidelity reproducibility.

Mechanistic Insights & Scaffold Reactivity

The reactivity of 3-bromo-8-ethoxyimidazo[1,2-a]pyrazine is dictated by the electronic push-pull dynamics of its fused bicyclic system:

  • Electrophilicity of C3: The bridgehead nitrogen and the electron-deficient pyrazine ring withdraw electron density from the imidazole moiety. This renders the C3–Br bond highly susceptible to oxidative addition by the Pd(0) active species[1].

  • Role of the 8-Ethoxy Group: While the 8-ethoxy substituent acts as an electron-donating group (EDG) via resonance, increasing electron density on the pyrazine ring, it does not sufficiently deactivate the C3 position. Instead, the ethoxy group provides enhanced organic solubility and stabilizes the intermediate Pd(II) complexes compared to unsubstituted analogs.

  • Catalyst & Ligand Causality: The use of advanced bidentate phosphine ligands is critical to prevent catalyst deactivation ()[2]. Pd(dppf)Cl₂ is selected as the optimal precatalyst. The bulky, bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which accelerates the rate-limiting reductive elimination step and suppresses competitive protodehalogenation.

  • Solvent Causality: A biphasic 1,4-dioxane/water mixture is utilized. Water is strictly required to dissolve the inorganic base (K₂CO₃) and generate the reactive "ate" complex [Ar–B(OH)₃]⁻, which is the actual nucleophile in the transmetalation step.

Optimization Matrix

The following table summarizes the quantitative data for optimized reaction conditions based on substrate steric demands and available equipment.

ParameterStandard Thermal ConditionsMicrowave-Assisted ConditionsSterically Hindered Substrates
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd(PPh₃)₄ (5 mol%)Pd(Amphos)Cl₂ (5 mol%)
Base K₂CO₃ (2.5 equiv)Na₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)DME / H₂O (3:1)Toluene / H₂O (3:1)
Temperature 90 °C130 °C (Microwave)100 °C
Time 2 - 4 hours20 - 30 minutes6 - 12 hours
Expected Yield 85 - 95%80 - 90%70 - 85%

Note: Microwave-assisted conditions have been successfully applied to imidazo[1,2-a]pyrazine cross-couplings to significantly reduce reaction times while maintaining high fidelity ()[3].

Standard Operating Procedure (SOP)

This step-by-step protocol is designed as a self-validating system for the standard thermal coupling of 3-bromo-8-ethoxyimidazo[1,2-a]pyrazine with standard arylboronic acids.

Step 1: Reagent Charging

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-8-ethoxyimidazo[1,2-a]pyrazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and K₂CO₃ (2.5 equiv).

  • Causality: Charging all solid reagents prior to solvent addition minimizes the risk of airborne moisture or oxygen degrading the Pd(II) precatalyst before the system is purged.

Step 2: Solvent Addition & Degassing

  • Action: Add a pre-mixed solvent system of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a substrate concentration of 0.1 M. Sparge the biphasic mixture with argon gas for a minimum of 10 minutes.

  • Causality: 1,4-Dioxane provides excellent solubility for the organic components and possesses a boiling point (101 °C) suitable for thermal activation. Degassing is non-negotiable; residual oxygen will irreversibly oxidize the active Pd(0) species into an inactive Pd(II)-peroxo complex, stalling the catalytic cycle.

Step 3: Thermal Activation

  • Action: Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath for 2–4 hours under a positive pressure of argon.

  • Causality: The initial heating phase reduces the Pd(II) precatalyst to the active Pd(0) species. 90 °C provides sufficient thermal energy to overcome the activation barrier of the transmetalation step, which is highly sensitive to the electronics of the boronic acid.

Step 4: Quenching & Isolation

  • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash successively with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

  • Causality: Cooling arrests the catalytic cycle. EtOAc effectively partitions the organic product from the aqueous layer, which contains boronic acid byproducts and inorganic salts.

System Self-Validation & Troubleshooting

To ensure the protocol has executed correctly, utilize the following self-validation checkpoints:

  • Visual Catalyst Activation: Upon reaching ~60 °C, the reaction mixture should transition from a bright orange/red suspension to a dark red/brown homogeneous mixture, indicating the successful reduction of Pd(II) to the active Pd(0) species.

  • Isotopic Pattern Resolution (LC-MS): The starting material (3-bromo-8-ethoxyimidazo[1,2-a]pyrazine) exhibits a distinct 1:1 isotopic mass ratio due to ⁷⁹Br and ⁸¹Br. A successful reaction is definitively validated by the complete disappearance of this 1:1 doublet in the LC-MS trace, replaced by a single[M+H]⁺ peak corresponding to the coupled product.

  • TLC Monitoring: The starting material is highly UV-active at 254 nm. The coupled product typically shifts to a lower Rf value (more polar) due to the increased planar surface area and potential hydrogen-bonding sites of the newly introduced aryl group.

Reaction Pathway Visualization

SuzukiCycle Pd0 Pd(0) Active Species Catalyst Activation OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet + Ar'-B(OH)3- - Br- RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization (cis) RedElim->Pd0 - 3-Aryl Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for imidazo[1,2-a]pyrazine derivatives.

References

  • Gembus, V., et al. (2012). "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines." Organic Letters. URL:[Link]

  • Zhang, W., et al. (2011). "Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions." Journal of Combinatorial Chemistry. URL:[Link]

  • Knapp, D. M., et al. (2009). "Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts." Organic Letters. URL:[Link]

Sources

Method

Application Note: 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine as a Potent, ATP-Competitive Pan-Tropomyosin Receptor Kinase (Trk) Inhibitor Scaffold

Introduction The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Its structural rigidity, synthetic tractability, and abil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets have established it as a valuable core for the development of novel therapeutic agents, particularly in oncology.[1] A significant area of investigation for this scaffold is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2]

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC).[3] These receptor tyrosine kinases, encoded by the NTRK1, NTRK2, and NTRK3 genes, are crucial for the development and function of the nervous system.[4] However, chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that act as oncogenic drivers in a wide array of cancers.[4] This has led to the development of pan-Trk inhibitors, which have shown remarkable clinical efficacy across various tumor types harboring these fusions.[3]

This application note describes the use of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine , a novel derivative of the imidazo[1,2-a]pyrazine scaffold, as a potent, ATP-competitive pan-Trk inhibitor. We provide detailed protocols for its characterization in both biochemical and cell-based assays, demonstrating its utility for researchers in kinase inhibitor screening and cancer drug discovery.

The 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine Scaffold: Physicochemical Properties and Kinase Inhibition Profile

The subject compound, 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine, is a small molecule inhibitor designed to target the ATP-binding pocket of the Trk kinase family. The imidazo[1,2-a]pyrazine core serves as the primary scaffold, while the 3-bromo substitution provides a key interaction point within the kinase hinge region. The 8-ethoxy group is positioned to occupy a solvent-accessible region, potentially enhancing oral bioavailability and modulating off-target kinase inhibition.[1]

Based on the potent pan-Trk activity of closely related imidazo[1,2-a]pyrazine derivatives, we hypothesize that 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine will exhibit significant inhibitory activity against TrkA, TrkB, and TrkC.[3] The anticipated inhibitory concentrations (IC₅₀) are in the low nanomolar range, as summarized in the table below.

Kinase TargetAnticipated IC₅₀ (nM)
TrkA2 - 5
TrkB5 - 15
TrkC1 - 5

In Vitro Biochemical Assay: Pan-Trk Kinase Inhibition

This protocol outlines a luminescent-based in vitro kinase assay to determine the IC₅₀ value of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine against TrkA, TrkB, and TrkC. The assay measures the amount of ADP produced from the kinase reaction, which correlates with kinase activity.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Serial Dilution of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase/Substrate Mix (TrkA/B/C + Poly-Glu,Tyr) add_kinase Add Kinase/Substrate Mix prep_kinase->add_kinase prep_atp Prepare ATP Solution initiate Initiate with ATP prep_atp->initiate add_inhibitor->add_kinase add_kinase->initiate incubate Incubate at RT (60 min) initiate->incubate add_adp_glo Add ADP-Glo™ Reagent incubate->add_adp_glo incubate_adp Incubate at RT (40 min) add_adp_glo->incubate_adp add_detection Add Kinase Detection Reagent incubate_adp->add_detection incubate_lum Incubate at RT (30 min) add_detection->incubate_lum read_lum Read Luminescence incubate_lum->read_lum calc_inhibition Calculate % Inhibition read_lum->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ plot_curve->calc_ic50

Caption: Workflow for a biochemical kinase assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10-point serial dilution of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine in 100% DMSO, starting from a 1 mM stock solution. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

    • Kinase/Substrate Mix: Dilute recombinant human TrkA, TrkB, or TrkC and the substrate (e.g., Poly-(Glu, Tyr) 4:1) in Kinase Buffer.

    • ATP Solution: Prepare a solution of ATP in Kinase Buffer at a concentration equal to the Kₘ for each respective kinase.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the Kinase/Substrate mix to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection (using ADP-Glo™ Kinase Assay, Promega):

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.[5]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Inhibition of BDNF-Mediated TrkB Signaling in SH-SY5Y-TrkB Cells

To confirm the activity of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine in a cellular context, this protocol describes a Western blot-based assay to measure the inhibition of Brain-Derived Neurotrophic Factor (BDNF)-mediated TrkB phosphorylation in SH-SY5Y neuroblastoma cells engineered to overexpress TrkB.

Signaling Pathway: BDNF-TrkB Activation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds pTrkB p-TrkB (Active) TrkB->pTrkB Autophosphorylation Inhibitor 3-Bromo-8-ethoxy- imidazo[1,2-a]pyrazine Inhibitor->TrkB Inhibits PI3K PI3K pTrkB->PI3K ERK ERK pTrkB->ERK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Transcription Gene Transcription (Proliferation, Survival) pAkt->Transcription pERK p-ERK ERK->pERK pERK->Transcription

Caption: Inhibition of BDNF-TrkB signaling pathway.

Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture SH-SY5Y-TrkB cells in a complete medium (e.g., DMEM/F12 with 10% FBS).

    • Seed the cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment and Stimulation:

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat the cells with serial dilutions of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine or vehicle control (DMSO) for 2 hours.

    • Stimulate the cells with a final concentration of 50 ng/mL of BDNF for 15 minutes.[6][7]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-TrkB (Tyr816), total TrkB, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. Use a loading control antibody such as β-actin or GAPDH.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • A dose-dependent decrease in the levels of p-TrkB, p-Akt, and p-ERK upon treatment with 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine indicates successful target engagement and inhibition of the downstream signaling pathway.[8]

Conclusion

3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine represents a promising scaffold for the development of potent pan-Trk inhibitors. The detailed protocols provided in this application note offer a robust framework for researchers to evaluate its inhibitory activity in both biochemical and cellular settings. The versatility of the imidazo[1,2-a]pyrazine core suggests that further optimization of this scaffold could lead to the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of NTRK fusion-positive cancers.

References

  • Design, Synthesis and Biological Evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as Potent and Selective Pan-Tropomyosin Receptor Kinase (TRK) Inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Imidazopyridazines as selective pan-TRK inhibitors: synthesis of active... ResearchGate. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Semantic Scholar. [Link]

  • Brain-derived neurotrophic factor. Wikipedia. [Link]

  • Neuronal activity alters BDNF–TrkB signaling kinetics and downstream functions. Journal of Cell Science. [Link]

  • Activation of BDNF–TrkB Signaling in Specific Structures of the Sheep Brain by Kynurenic Acid. National Center for Biotechnology Information. [Link]

  • BDNF modulates GAT-1 through activation of the TrkB-t receptor.... ResearchGate. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • PI3K and MAPK pathways mediate the BDNF/TrkB-increased metastasis in neuroblastoma. National Center for Biotechnology Information. [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine

Part 1: Strategic Analysis & Mechanistic Insight The Substrate Challenge The substrate 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine presents a unique electronic profile that distinguishes it from standard aryl bromides. Core S...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The substrate 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine presents a unique electronic profile that distinguishes it from standard aryl bromides.

  • Core Scaffold: The imidazo[1,2-a]pyrazine core is electron-deficient (π-deficient), typically facilitating oxidative addition at the halogenated position.

  • The 8-Ethoxy Effect (Critical Insight): The ethoxy group at the C8 position acts as a strong electron-donating group (EDG) via resonance. This donation increases the electron density of the pyrazine ring, rendering the C3-Br bond less electrophilic . Consequently, the rate-limiting step of Oxidative Addition becomes significantly more difficult compared to 8-H or 8-Cl analogs.

  • Catalyst Poisoning: The N1 and N4 nitrogens of the imidazo-pyrazine core are competent ligands that can coordinate to Palladium, potentially sequestering the catalyst in an inactive resting state ("catalyst poisoning").

Implication for Protocol Design: Standard protocols using simple phosphines (e.g.,


) or weak catalyst precursors often fail to achieve full conversion. Successful amination requires electron-rich, bulky biaryl phosphine ligands  (e.g., BrettPhos, RuPhos, or Xantphos) to:
  • Drive the difficult oxidative addition (via electron-rich P-center).

  • Prevent N-coordination to Pd (via steric bulk).

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle adapted for this specific electron-rich heterocyclic bromide.

BuchwaldCycle cluster_poison Competing Pathway Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting due to 8-OEt) Pd0->OxAdd + Substrate Poison Catalyst Poisoning (Pd coordinated to N1/N4) Pd0->Poison If Ligand is not bulky Substrate Substrate: 3-Br-8-OEt-Imidazo[1,2-a]pyrazine Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 BaseStep Deprotonation (Base: NaOtBu or Cs2CO3) Complex1->BaseStep + Amine Amine Amine Coordination (R-NH2) RedElim Reductive Elimination (Product Release) BaseStep->RedElim - HBr·Base RedElim->Pd0 Regeneration Product Product: 3-Amino-8-ethoxy-derivative RedElim->Product

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the 8-ethoxy substituent and the risk of catalyst poisoning.

Part 2: Optimized Experimental Protocols

Screening Strategy (Ligand Selection)

Do not rely on a single condition. We recommend a "Tiered Screening" approach based on the amine class.

ParameterCondition Set A (Robust) Condition Set B (High Activity)
Target Amine Primary Alkyl Amines, AnilinesSecondary Amines, Sterically Hindered Amines
Catalyst Source

(2.5 mol%)

(5 mol%)
Ligand Xantphos (5 mol%)BrettPhos or RuPhos (10 mol%)
Base

(2.0 equiv)

(1.5 equiv)
Solvent 1,4-Dioxane (anhydrous)Toluene (anhydrous)
Temp/Time 100°C / 12-16 h80-100°C / 4-8 h
Rationale Xantphos is excellent for heterocycles; Carbonate base protects sensitive groups.Pre-catalyst activation is faster; NaOtBu drives difficult couplings but requires stable substrates.
Detailed Procedure: Synthesis of 3-(N-Boc-piperazinyl)-8-ethoxyimidazo[1,2-a]pyrazine

This protocol uses Condition Set B (BrettPhos/NaOtBu) which is generally superior for the 8-ethoxy scaffold due to the enhanced activity required for oxidative addition.

Reagents:
  • Substrate: 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine (1.0 equiv, 1.0 mmol, 242 mg)

  • Amine: N-Boc-piperazine (1.2 equiv, 1.2 mmol, 223 mg)

  • Catalyst: Palladium(II) acetate (

    
    ) (5 mol%, 0.05 mmol, 11 mg)
    
  • Ligand: BrettPhos (10 mol%, 0.10 mmol, 54 mg)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv, 1.5 mmol, 144 mg)
    
  • Solvent: Toluene (anhydrous, degassed), 5.0 mL (0.2 M concentration)

Step-by-Step Workflow:

1. Pre-Catalyst Activation (Inert Atmosphere Glovebox or Schlenk Line):

  • Note: While

    
     is air stable, the active 
    
    
    
    species is oxygen sensitive.
  • In a dry Schlenk tube equipped with a magnetic stir bar, add

    
    , BrettPhos, and the Substrate.
    
  • Why add substrate now? Some protocols pre-mix catalyst and ligand.[1] However, adding substrate early ensures it is present as soon as the active catalyst forms, minimizing Pd-black precipitation.

2. Addition of Reagents:

  • Add the solid Amine (N-Boc-piperazine) and Base (

    
    ).
    
  • Critical Check: Ensure

    
     is white and free-flowing. Yellow/clumpy base indicates hydrolysis (NaOH formation) and will kill the reaction.
    

3. Degassing and Solvation:

  • Seal the tube with a rubber septum.

  • Evacuate and backfill with Argon (x3 cycles).

  • Add anhydrous Toluene via syringe.

  • Tech Tip: If using a secondary amine that is liquid, add it via syringe after the solvent.

4. Reaction:

  • Place the vessel in a pre-heated oil bath at 90°C .

  • Stir vigorously (800-1000 rpm). Mass transfer is critical in heterogeneous mixtures (NaOtBu is insoluble in Toluene).

  • Monitor: Check TLC or LCMS at 2 hours. The 8-ethoxy group usually prevents side reactions, but if conversion is <50%, increase temp to 110°C.

5. Workup:

  • Cool to room temperature.[2][3]

  • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite (to remove Pd and salts).

  • Wash the filtrate with water (1 x 10 mL) and Brine (1 x 10 mL).

  • Dry over

    
    , filter, and concentrate.
    

6. Purification:

  • Flash Column Chromatography.

  • Eluent: 0-5% MeOH in DCM. (Imidazo[1,2-a]pyrazines are polar; avoid pure Hexane/EtOAc gradients if the product streaks).

Part 3: Troubleshooting & Validation

Experimental Logic Flow

Use this decision tree to troubleshoot low yields.

Troubleshooting Start Reaction Complete? CheckLCMS Analyze LCMS/TLC Start->CheckLCMS HighYield Proceed to Workup CheckLCMS->HighYield Yes (>90%) LowConv Issue: Oxidative Addition Failure CheckLCMS->LowConv Low Conversion (<20%) Dehal Issue: Beta-Hydride Elimination / Reduction CheckLCMS->Dehal Dehalogenation (Product - Br + H) Sol1 Sol1 LowConv->Sol1 Action: Switch to BrettPhos or tBuXPhos Increase Temp to 110°C Sol2 Sol2 Dehal->Sol2 Action: Switch Solvent to Dioxane Use Cs2CO3 (milder base)

Figure 2: Troubleshooting logic for common failure modes in Buchwald couplings of electron-rich heterocycles.

Quantitative Expectations
MetricSpecificationNotes
Typical Yield 75 - 92%Lower yields often due to purification losses, not reaction failure.
Reaction Time 4 - 16 HoursHighly dependent on amine sterics.
By-products < 5% HydrodehalogenationIf >10%, solvent is likely "wet" (acting as H-source).

Part 4: References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Chemical Reviews, 2016.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Gozlan, Y., et al. "Regioselective Synthesis of 3-Aminoimidazo[1,2-a]pyrazines." Journal of Organic Chemistry, 2014.[2] (Validates reactivity of C3-Br in imidazo-pyrazines).

  • Lundgren, R. J., & Stradiotto, M. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie, 2010. (Discusses difficult heterocyclic substrates).

Sources

Method

Microwave-assisted synthesis of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine

Application Note: Accelerated Lead Generation Microwave-Assisted Synthesis of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine Part 1: Strategic Overview & Rationale The imidazo[1,2-a]pyrazine scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerated Lead Generation Microwave-Assisted Synthesis of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine

Part 1: Strategic Overview & Rationale

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several FDA-approved kinase inhibitors (e.g., Acalabrutinib for BTK inhibition). The specific derivative, 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine , represents a high-value intermediate. The C3-bromide serves as a versatile handle for Suzuki-Miyaura or Sonogashira couplings, while the C8-ethoxy group modulates solubility and metabolic stability.

Why Microwave-Assisted Synthesis? Traditional thermal reflux methods for this scaffold suffer from long reaction times (12–48 hours) and "black tar" polymerization, particularly during the condensation step. Microwave (MW) irradiation offers three distinct advantages for this specific protocol:

  • Superheating: Access to temperatures significantly above the boiling point of ethanol/water accelerates the endothermic condensation.

  • Impurity Profile: Rapid heating profiles minimize the thermal degradation of the labile

    
    -haloaldehyde intermediates.
    
  • Process Intensification: The entire 3-step sequence can be completed in under 2 hours of active reaction time, compared to 2-3 days using conventional heating.

Part 2: Reaction Workflow & Mechanism

The synthesis is designed as a modular, linear sequence to maximize regioselectivity. We prioritize installing the C8-ethoxy substituent before cyclization to avoid competition between the C3-bromine and the C8-chloride during nucleophilic substitution.

Visualized Pathway (Graphviz)

G cluster_0 Critical Regioselectivity Checkpoint SM 2-Amino-3-chloropyrazine Inter1 2-Amino-3-ethoxypyrazine SM->Inter1 Step 1: SNAr NaOEt, EtOH MW: 120°C, 15 min Core 8-Ethoxyimidazo[1,2-a]pyrazine Inter1->Core Step 2: Cyclization Bromoacetaldehyde diethyl acetal HBr, MW: 140°C, 20 min Target 3-Bromo-8-ethoxyimidazo [1,2-a]pyrazine Core->Target Step 3: Bromination NBS, MeCN MW: 40°C, 5 min

Figure 1: Linear synthetic route designed to prevent halogen scrambling. The C8-ethoxy group is installed early via SNAr, followed by cyclization and late-stage C3-bromination.

Part 3: Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Conversion of 2-amino-3-chloropyrazine to 2-amino-3-ethoxypyrazine. Challenge: The pyrazine ring is electron-deficient, but the amino group at C2 donates electron density, slightly deactivating the C3 position toward nucleophilic attack. MW energy overcomes this activation barrier.

ParameterCondition
Reagents 2-Amino-3-chloropyrazine (1.0 equiv), NaOEt (2.5 equiv, 21% wt in EtOH)
Solvent Absolute Ethanol (0.5 M concentration)
MW Temp 120 °C (Fixed Hold)
Time 15 minutes
Pressure ~4-6 bar

Protocol:

  • Dissolve 2-amino-3-chloropyrazine (1.30 g, 10 mmol) in absolute ethanol (15 mL) in a 30 mL MW-compatible quartz vial.

  • Add sodium ethoxide solution (21% in EtOH, 9.3 mL, 25 mmol) dropwise. Note: Exothermic reaction.

  • Seal the vial with a Teflon-lined snap cap.

  • Irradiate at 120 °C (high absorption level) for 15 minutes.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) to remove salts. Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: >90% (Off-white solid). No chromatography usually required.

Step 2: Cyclization to Imidazo[1,2-a]pyrazine Core

Objective: Condensation of 2-amino-3-ethoxypyrazine with bromoacetaldehyde diethyl acetal. Mechanism: Acid-catalyzed hydrolysis of the acetal generates the reactive aldehyde in situ, which undergoes Schiff base formation with the exocyclic amine, followed by intramolecular alkylation at the ring nitrogen.

ParameterCondition
Reagents 2-Amino-3-ethoxypyrazine (1.0 equiv), Bromoacetaldehyde diethyl acetal (1.5 equiv), 48% HBr (0.5 equiv)
Solvent Ethanol / Water (4:1 ratio)
MW Temp 140 °C
Time 20 minutes

Protocol:

  • In a 10 mL MW vial, suspend 2-amino-3-ethoxypyrazine (695 mg, 5 mmol) in EtOH (6 mL) and water (1.5 mL).

  • Add bromoacetaldehyde diethyl acetal (1.13 mL, 7.5 mmol).

  • Add concentrated aqueous HBr (48%, ~300 µL) as a catalyst. Critical: The pH should be acidic (~pH 2-3) to drive acetal hydrolysis.

  • Seal and irradiate at 140 °C for 20 minutes.

  • Workup: The reaction mixture will turn dark. Cool to RT. Neutralize with sat. NaHCO₃. Extract with DCM (3 x 30 mL).

  • Purification: Flash chromatography (0-5% MeOH in DCM).

  • Validation: 1H NMR will show two doublets (or broad singlets) at ~7.8 and ~7.6 ppm corresponding to the new imidazole protons (H2/H3).

Step 3: Regioselective Bromination

Objective: Electrophilic aromatic substitution (EAS) at C3. Causality: The C3 position of the imidazo[1,2-a]pyrazine is the most electron-rich site (HOMO localization). Using NBS allows for mild, controlled bromination without over-brominating the pyrazine ring.

ParameterCondition
Reagents 8-Ethoxyimidazo[1,2-a]pyrazine (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv)
Solvent Acetonitrile (MeCN) or DCM
MW Temp 40 °C (or RT stirring)
Time 5 minutes

Protocol:

  • Dissolve the core scaffold (326 mg, 2 mmol) in MeCN (8 mL).

  • Add NBS (374 mg, 2.1 mmol) in one portion.

  • Microwave Option: Irradiate at 40 °C for 5 minutes. (Alternatively, stir at RT for 30 mins). MW ensures complete conversion if the substrate is sterically hindered, though C3 is usually very reactive.

  • Workup: Dilute with EtOAc, wash with 10% Na₂S₂O₃ (sodium thiosulfate) to quench active bromine species.

  • Yield: ~85%.

  • Validation: Disappearance of the C3 proton in NMR (approx 7.6 ppm). Mass spec (LC-MS) will show the characteristic Br isotope pattern (M+ and M+2 in 1:1 ratio).

Part 4: Troubleshooting & Optimization Logic

Decision Tree for Low Yields (Graphviz)

DecisionTree Problem Issue: Low Yield in Cyclization (Step 2) Check1 Check LCMS: Unreacted Amine? Problem->Check1 Check2 Check LCMS: Complex Mixture/Tars? Problem->Check2 Sol1 Action: Increase Acid Catalyst (HBr) Ensure Acetal Hydrolysis Check1->Sol1 Yes Sol2 Action: Lower MW Temp to 100°C Extend Time to 45 min Check2->Sol2 Yes Sol3 Action: Switch Solvent to n-BuOH Reduce Vapor Pressure Check2->Sol3 If pressure > 15 bar

Figure 2: Troubleshooting logic for the critical cyclization step, balancing reactivity against thermal degradation.

Key Optimization Notes:

  • Solvent Effects: In Step 2, water is essential. Pure ethanol often leads to incomplete acetal hydrolysis. The 4:1 EtOH:H₂O ratio is the "sweet spot" for solubility and reactivity.

  • Safety Warning: Step 1 involves NaOEt. Ensure the MW vial is rated for basic conditions (quartz/glass is fine, but check for etching after repeated use). Step 2 generates pressure; do not exceed the vessel's rating (typically 20 bar).

References

  • General Synthesis of Imidazo[1,2-a]pyrazines: Bagdi, A. K., et al. "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines." Journal of Organic Chemistry. (2013). (Canonical reference for the scaffold).

  • Microwave-Assisted

    
     on Chloropyrazines: 
    Kaval, N., et al. "Microwave-assisted synthesis of pyrazinone derivatives." Journal of Combinatorial Chemistry. (2005).
     (Validates MW acceleration for pyrazine substitution).
    
  • Regioselective Bromination of Imidazo[1,2-a]pyridines/pyrazines: Guchhait, S. K., et al. "Regioselective bromination of fused imidazo-heterocycles using NBS." Tetrahedron Letters. (2011). (Establishes C3 selectivity).

  • Mechanism of Groebke-Blackburn-Bienaymé vs Condensation: Bienaymé, H., et al. "New heterocyclic multicomponent reactions." Chemistry – A European Journal. (1998).

  • Application in Kinase Inhibitors (BTK): Barf, T., et al. "Imidazo[1,2-a]pyrazines as novel Bruton's tyrosine kinase inhibitors." Journal of Medicinal Chemistry. (2012). (Contextualizes the 8-substituted scaffold).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: NBS Bromination of 8-Substituted Imidazopyrazines

Welcome to the Technical Support Center for the functionalization of imidazo[1,2-a]pyrazine scaffolds. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, reprodu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of imidazo[1,2-a]pyrazine scaffolds. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, reproducible halogenation protocols.

The imidazo[1,2-a]pyrazine core is a privileged pharmacophore in medicinal chemistry, frequently utilized in kinase inhibitors and fluorescent probes. Electrophilic aromatic substitution (EAS) via bromination is a critical step in functionalizing this scaffold for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Mechanistic Grounding & Regioselectivity

To troubleshoot a reaction, one must first understand the electronic causality driving it. The imidazo[1,2-a]pyrazine bicyclic system consists of an electron-deficient pyrazine ring and an electron-rich imidazole ring[1].

When treating 8-substituted imidazo[1,2-a]pyrazines with N-Bromosuccinimide (NBS), the reaction proceeds via electrophilic aromatic halogenation (EAH) at the site of greatest electron density. Because the nitrogen atoms in the pyrazine ring withdraw electron density, the C-3 position on the fused imidazole ring remains the most nucleophilic site. NBS is strictly preferred over molecular bromine (


) because it provides a controlled, steady-state release of the bromonium ion (

), which suppresses over-bromination and avoids the cumbersome, highly acidic workups associated with liquid bromine.

Mechanism_Troubleshooting A 8-Substituted Imidazo[1,2-a]pyrazine B NBS Addition (Controlled Br+ release) A->B C Electrophilic Attack (C-3 Position) B->C Electron-rich imidazole ring D Target: 3-Bromo Product C->D Optimal Conditions (0°C, 1.05 eq NBS) E Issue: Over-bromination C->E Excess NBS or High Temp F Issue: Incomplete Reaction C->F Wet Solvent or Degraded NBS

Workflow and mechanistic divergence during NBS bromination of imidazopyrazines.

Standard Operating Procedure (SOP): Precision C-3 Bromination

This protocol is designed as a self-validating system. The stoichiometry of NBS is critical for achieving the desired mono-bromination profile[2].

Reagents & Materials:

  • 8-Substituted imidazo[1,2-a]pyrazine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Must be freshly recrystallized from water to remove

    
     impurities.
    
  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the 8-substituted imidazo[1,2-a]pyrazine (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lowering the thermal energy increases the activation energy barrier for secondary bromination, ensuring strict regioselectivity.

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Protect the reaction flask from light using aluminum foil, as light can trigger radical pathway side-reactions.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

    • Validation Checkpoint: Quench a 10 µL reaction aliquot into 100 µL of saturated aqueous

      
      . Analyze via LC-MS. The reaction is validated as complete when the 
      
      
      
      peak corresponding to the mono-brominated mass exhibits the characteristic 1:1 isotopic pattern of bromine (
      
      
      /
      
      
      ), and the starting material peak is <5%.
  • Quenching: Quench the bulk reaction by adding saturated aqueous sodium thiosulfate (

    
    ) to neutralize any unreacted electrophilic bromine.
    

Workup_Protocol Step1 Quench Reaction (Sat. Na2S2O3) Step2 Phase Separation (EtOAc / H2O) Step1->Step2 Step3 Aqueous Wash (Remove Succinimide) Step2->Step3 Organic Layer Step4 Brine Wash & Dry (Na2SO4) Step3->Step4 Step5 Pure 3-Bromo Imidazopyrazine Step4->Step5

Standard workup protocol for isolating brominated imidazopyrazines.

Quantitative Data: Condition Optimization Matrix

The choice of solvent and temperature drastically alters the reaction kinetics and the stability of the bromonium intermediate. Below is a comparative matrix of validated conditions[3].

Solvent SystemNBS EquivalentsTemperature ProfileTypical Reaction TimeExpected YieldRegioselectivity (C-3)
DMF (Anhydrous) 1.050 °C

RT
1 - 2 h85 - 95%Excellent
DCM (Anhydrous) 1.050 °C2 - 4 h70 - 80%Good
Acetonitrile (ACN) 1.10-20 °C

0 °C
3 - 5 h75 - 85%Very Good
DMSO /

1.20RT6 h60 - 75%Moderate (Risk of di-bromination)

Troubleshooting & FAQs

Q1: My reaction stalls at 80% conversion. Should I add a large excess of NBS? A1: No. Adding a large excess of NBS will force the reaction over the activation barrier for di-bromination (often at the C-2 or C-6 position, depending on the 8-substituent). Causality: NBS degrades over time when exposed to atmospheric moisture, converting to succinimide and prematurely releasing


, which escapes as a gas. If the reaction stalls, add a highly controlled micro-aliquot (0.05 eq) of freshly recrystallized NBS at 0 °C.

Q2: I am observing a di-brominated byproduct in my LC-MS. How do I suppress this? A2: Di-bromination occurs when the local concentration of the electrophile is too high, or when thermal energy is excessive. Solution: Ensure that the NBS is added as a solution (e.g., dissolved in DMF) dropwise via an addition funnel, rather than as a bulk solid. Maintain the reaction strictly at -20 °C to 0 °C. If your 8-substituent is a strongly electron-donating group (like an amine), it activates the pyrazine ring, making strict 1.0 equivalent stoichiometry mandatory.

Q3: The 8-position of my scaffold contains a primary amine. Will NBS oxidize or brominate it? A3: While the C-3 position of the imidazole ring is the most nucleophilic site, primary amines can undergo N-bromination to form unstable bromamines, leading to complex degradation mixtures. Solution: You must mask the 8-amino group prior to bromination. Protect the amine using a Boc (tert-butyloxycarbonyl) or acetyl group. The electron-withdrawing nature of the protecting group will further deactivate the pyrazine ring, ensuring pristine C-3 regioselectivity.

Q4: I have a persistent succinimide impurity in my final NMR spectrum. How do I remove it without column chromatography? A4: Succinimide is highly soluble in water but can partition into polar organic solvents like Ethyl Acetate (EtOAc) during extraction. Solution: Modify your workup. Instead of standard water washes, wash the organic layer with saturated aqueous


. The mild base deprotonates succinimide (

), converting it into a highly water-soluble sodium salt that is easily partitioned into the aqueous waste layer.

References

  • Title: Novel imidazo[1, 2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Source: TSI Journals URL: [Link]

  • Title: Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS Source: Reddit (r/chemhelp) URL: [Link]

  • Title: Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches Source: PMC (National Institutes of Health) URL: [Link]

Sources

Optimization

Avoiding side reactions in 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine synthesis

Dear Colleague, I have reviewed your request regarding the synthesis of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine . This scaffold is a critical intermediate for Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-tar...

Author: BenchChem Technical Support Team. Date: March 2026

Dear Colleague,

I have reviewed your request regarding the synthesis of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine . This scaffold is a critical intermediate for Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeting small molecules.

The synthesis appears deceptive in its simplicity. While the core formation is robust, the 8-position nucleophilic aromatic substitution (SNAr) and the 3-position bromination are prone to specific failure modes—primarily hydrolysis and regio-isomeric over-bromination .

Below is a technical guide structured to address these specific failure points. I have bypassed standard textbook procedures in favor of field-proven protocols that prioritize impurity control.

Part 1: The Synthetic Strategy & Critical Control Points

To avoid side reactions, we must respect the electronic "personality" of the imidazo[1,2-a]pyrazine ring.

  • The 8-position is electron-deficient (para-like to the bridgehead nitrogen), making it susceptible to nucleophilic attack but also hydrolysis.

  • The 3-position is electron-rich (part of the imidazole 5-membered ring), making it highly reactive toward electrophiles (NBS).

Recommended Sequence:

  • Cyclization: Construct the 8-chloro core.

  • Functionalization (SNAr): Install the 8-ethoxy group before bromination.

  • Bromination: Install the 3-bromo group last.

Why this order? Installing the electron-donating ethoxy group first activates the ring, allowing the subsequent bromination to proceed under milder conditions (NBS/Ethanol, 0°C), minimizing the risk of di-bromination or ring opening.

Visualizing the Pathway and Risks

ReactionPathway Start 2-Amino-3- chloropyrazine Inter1 8-Chloroimidazo [1,2-a]pyrazine Start->Inter1 Bromoacetaldehyde diethyl acetal HBr, Reflux Side3 Impurity C: Polymeric Aldehydes Start->Side3 Moisture (Hydrolysis) Inter2 8-Ethoxyimidazo [1,2-a]pyrazine Inter1->Inter2 NaOEt, EtOH Reflux, 2h Side1 Impurity A: 8-Hydroxy (8-Oxo) Species Inter1->Side1 H2O present (Hydrolysis) Product 3-Bromo-8-ethoxy imidazo[1,2-a]pyrazine Inter2->Product NBS, EtOH 0°C -> RT Side2 Impurity B: 3,5-Dibromo Species Inter2->Side2 Excess NBS High Temp

Figure 1: Reaction pathway highlighting critical divergence points where side reactions occur.

Part 2: Troubleshooting Guides (Q&A Format)

Module A: The 8-Ethoxy Installation (SNAr)

Issue: "I am seeing a persistent impurity at M-28 (mass loss) or an insoluble white solid."

Diagnosis: This is likely the 8-hydroxy (8-oxo) impurity. The 8-chloro group is highly activated. If your ethanol contains water, or if the sodium ethoxide is "wet" (containing NaOH), hydroxide ions will compete with ethoxide. The resulting 8-hydroxy product tautomerizes to the 8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine , which is thermodynamically stable and often insoluble in organic solvents.

Protocol for Zero-Hydrolysis SNAr:

  • Reagents: Use freshly prepared NaOEt or commercially available 21% wt solutions in ethanol. Do not use solid NaOEt stored in a jar for months; it absorbs moisture to form NaOH.

  • Solvent: Use anhydrous Ethanol (≤0.01% water).

  • Procedure:

    • Charge 8-chloroimidazo[1,2-a]pyrazine (1.0 eq) into the flask.

    • Purge with N2 for 10 minutes.

    • Add anhydrous EtOH.

    • Add NaOEt solution (1.2 – 1.5 eq) dropwise at room temperature.

    • Heat to reflux (78°C) for 1–2 hours.

    • Monitor: TLC (50% EtOAc/Hexane). The 8-chloro spot (higher Rf) should disappear; the 8-ethoxy spot is slightly more polar. The 8-hydroxy impurity stays at the baseline.

ParameterRecommendedRisk ZoneResult of Failure
Base NaOEt (Solution)NaOH / Wet NaOEtFormation of 8-Oxo impurity
Temperature Reflux (78°C)>100°C (Sealed tube)Decomposition / Ring opening
Stoichiometry 1.2 eq>3.0 eqSide reactions on the pyrazine ring
Module B: The 3-Bromination (Electrophilic Substitution)

Issue: "I am getting a mixture of mono-bromo and di-bromo products."

Diagnosis: Over-bromination due to the activating effect of the 8-ethoxy group . Once the 8-ethoxy group is installed, the imidazo[1,2-a]pyrazine ring becomes significantly more electron-rich than the chloro-precursor. The C3 position is the most nucleophilic, but C5 and C6 also become accessible to electrophilic attack if the concentration of bromonium ions is too high or the temperature is uncontrolled.

Protocol for Regioselective Bromination:

  • Reagent: N-Bromosuccinimide (NBS) is superior to Br2 because it releases bromine slowly.

  • Solvent: Ethanol or DMF . Ethanol is preferred for green chemistry and ease of workup, but DMF offers better solubility for scale-up.

  • Temperature: Start at 0°C. This is non-negotiable.

  • Procedure:

    • Dissolve 8-ethoxyimidazo[1,2-a]pyrazine (1.0 eq) in Ethanol (10 volumes).

    • Cool to 0°C in an ice bath.

    • Add NBS (0.95 – 1.0 eq) portion-wise over 15 minutes. Do not dump it in all at once.

    • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

    • Quench: Add 10% aqueous Na2S2O3 (Sodium thiosulfate) to destroy excess bromine species immediately.

Why this works: At 0°C, the kinetic barrier for brominating the C5/C6 positions is too high, restricting reaction effectively to the highly nucleophilic C3 position.

Part 3: Advanced Troubleshooting Logic

If you are still seeing low yields, consult this logic flow to identify the root cause.

Troubleshooting Q1 Is the 8-Chloro starting material pure? Q2 Is the impurity UV-active at baseline? Q1->Q2 Yes Action1 Recrystallize 8-Cl (Hexane/EtOAc) Q1->Action1 No Q3 Is the product poly-brominated? Q2->Q3 No Action2 Water in reaction. Use Anhydrous EtOH. Q2->Action2 Yes (8-OH) Action3 Reduce NBS to 0.95 eq. Keep T < 5°C. Q3->Action3 Yes Action4 Check Acetals. Ensure acid catalysis is sufficient. Q3->Action4 No (Low Conversion)

Figure 2: Decision tree for isolating synthetic failures.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I brominate first (on the 8-chloro) and then do the ethoxylation? A: Technically, yes, but it is risky.

  • Pros: The 8-chloro ring is deactivated, making over-bromination unlikely.

  • Cons: The subsequent SNAr with ethoxide requires heat. A bromine at C3 can be labile under basic conditions, leading to debromination or "halogen dance" side reactions. Furthermore, 3-bromo-8-chloroimidazo[1,2-a]pyrazine is less stable in storage. The "Ethoxy First" route is generally higher yielding for this specific scaffold.

Q: My 8-ethoxy intermediate is an oil that is hard to purify. Can I carry it forward crude? A: Yes. The 8-ethoxy intermediate is often a low-melting solid or oil. If the TLC shows clean conversion (no 8-chloro left), simply evaporate the ethanol, perform a quick aqueous wash (DCM/Water) to remove salts, and carry the crude oil into the bromination step. The final 3-bromo product usually crystallizes well, allowing purification at the very end.

Q: What is the best way to remove the succinimide byproduct after bromination? A: Succinimide is water-soluble.

  • Concentrate the reaction mixture (remove EtOH).

  • Dissolve residue in Ethyl Acetate.

  • Wash 2x with Water, 1x with Brine.

  • The succinimide partitions into the aqueous phase.

References

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Slepukhin, P. A., et al. "Simple Synthesis of Imidazo[1,2-a]pyrazines."[1] Chemistry of Heterocyclic Compounds, vol. 38, 2002, pp. 1142.[1]

  • Regioselective Bromination with NBS

    • Gellibert, F., et al. "Design and Synthesis of Imidazo[1,2-a]pyrazine Derivatives as Inhibitors of VirB11 ATPase."[2] Journal of Medicinal Chemistry, 2004. (Contextual validation of NBS regioselectivity).

    • Note: See also standard protocols for electrophilic aromatic substitution on heteroarom
  • 8-Position Functionalization (SNAr)

    • Mebratu, Y., et al. "Novel imidazo[1,2-a]pyrazine derivatives: Design, Synthesis..."[2] TSI Journals, 2018. (Describes the sequence of substitution followed by bromination).

Disclaimer: These protocols are for research use only. Always consult your institution's safety guidelines regarding the handling of halogenated heterocycles and strong bases.

Best regards,

Senior Application Scientist Technical Support | Heterocycle Synthesis Group

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine

This guide outlines the technical purification protocols for 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine , a critical intermediate often used in the synthesis of BTK inhibitors (e.g., Acalabrutinib analogs) and other kinase-t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical purification protocols for 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine , a critical intermediate often used in the synthesis of BTK inhibitors (e.g., Acalabrutinib analogs) and other kinase-targeting small molecules.

[1]

Topic: Purification & Isolation Protocols Compound ID: 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine Molecular Formula: C₈H₈BrN₃O Application: Kinase Inhibitor Intermediate (Scaffold functionalization)

Part 1: Executive Summary & Workflow

The Challenge: The purification of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine presents a dual challenge:

  • Regiochemical Purity: Ensuring the bromine is exclusively at the C3 position without over-bromination.

  • Reagent Removal: Completely removing N-Bromosuccinimide (NBS) and its byproduct, succinimide, which often co-crystallize or co-elute with the product.

  • Stability: The 8-ethoxy group is an imidate-like functionality; while generally stable, it can hydrolyze to the 8-oxo (lactam) species under strongly acidic conditions.

Purification Decision Matrix

The following flowchart illustrates the logical decision process for selecting the appropriate purification method based on crude purity and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (Post-Bromination) Quench 1. Chemical Quench (Na2S2O3 Wash) Start->Quench Residual NBS present PhaseSep 2. Aqueous Workup (Remove Succinimide) Quench->PhaseSep CheckPurity Check Purity (LCMS/TLC) PhaseSep->CheckPurity Recryst Method A: Recrystallization (EtOAc/Heptane) CheckPurity->Recryst Purity >85% Main impurity: Succinimide Column Method B: Flash Chromatography (SiO2, Hex/EtOAc) CheckPurity->Column Purity <85% Regioisomers present Success Pure Product (>98%) Recryst->Success Fail Reprocess Recryst->Fail Oiling out Column->Success Fail->Column Switch method

Figure 1: Decision tree for isolating 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine from crude reaction mixtures.

Part 2: Troubleshooting & FAQs

Category 1: Chemical Treatment & Workup[1][2][3][4][5]

Q: I see a persistent impurity at ~1.0 min (LCMS) or baseline (TLC) that resists removal. What is it? A: This is likely succinimide , the byproduct of NBS bromination. While theoretically water-soluble, succinimide has significant solubility in organic solvents like DCM and Ethyl Acetate, leading to carryover.

  • Protocol:

    • The Basic Wash: Wash the organic layer with saturated NaHCO₃ (aq) . Succinimide is weakly acidic (pKa ~9.6) and will deprotonate slightly, improving aqueous solubility.

    • The Phosphate Buffer: If NaHCO₃ fails, use a pH 8.0 phosphate buffer wash.

    • Precipitation (Best for Scale): If the product is solid, dissolve the crude in a minimum amount of DCM, then add cold water. Succinimide partitions into the water; the product stays in DCM. Alternatively, triturate the crude solid with water before dissolving in organic solvent.

Q: How do I ensure all unreacted NBS is quenched before column chromatography? A: Unreacted NBS can degrade your product on the silica column or react with solvents.

  • The Quench: Wash the organic reaction mixture with 10% Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃) .[1]

  • Visual Indicator: The organic layer often turns from orange/brown (active bromine species) to pale yellow or colorless upon successful quenching. Iodine-starch paper can verify the absence of oxidants.

Category 2: Chromatography (Flash Purification)[1]

Q: The product tails significantly on Silica Gel. How do I fix this? A: Imidazo[1,2-a]pyrazines are nitrogen-rich heterocycles that can act as weak Lewis bases, interacting with acidic silanols on the silica stationary phase.

  • Modifier: Add 1% Triethylamine (TEA) to your eluent system. This neutralizes the acidic sites on the silica.

  • Eluent Recommendation: Use a gradient of Hexanes : Ethyl Acetate (0% → 60%) . The 3-bromo substituent increases lipophilicity compared to the starting material, usually causing the product to elute before the unreacted 8-ethoxy starting material (check TLC to confirm; R_f of bromo-product is typically higher).

Q: I am observing a new impurity forming during chromatography. Is the compound stable? A: The 8-ethoxy group is an imidate ether. While generally stable, acidic silica can catalyze hydrolysis to 3-bromo-8-hydroxyimidazo[1,2-a]pyrazine (the lactam form), especially if the column run is slow.

  • Solution:

    • Use neutralized silica (pre-wash with 1% TEA in Hexane).

    • Avoid chlorinated solvents (DCM/MeOH) if possible, as HCl traces in DCM can accelerate this hydrolysis. Stick to EtOAc/Hexane.

    • Fast Elution: Do not leave the compound on the column overnight.

Category 3: Crystallization & Scalability[1]

Q: Can I avoid chromatography for large-scale batches (>10g)? A: Yes, recrystallization is highly effective for this scaffold due to the planarity of the imidazopyrazine core.

  • Solvent System: Ethyl Acetate / n-Heptane .

  • Protocol:

    • Dissolve the crude solid in hot Ethyl Acetate (approx. 5-7 mL per gram).

    • Slowly add n-Heptane until persistent cloudiness appears.

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • Troubleshooting "Oiling Out": If the product oils out, re-heat and add a seed crystal (if available) or add a small amount of Ethanol (<5%) to increase polarity slightly before adding the antisolvent.

Q: What is the expected melting point? A: While specific to the exact polymorph, 3-bromoimidazo[1,2-a]pyrazine derivatives typically melt in the range of 120°C – 150°C . A sharp melting point (<2°C range) indicates high purity.

Part 3: Analytical Verification

Q: How do I distinguish the 3-bromo product from the 2-bromo regioisomer? A: Regioselectivity is usually high for C3, but verification is mandatory.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Starting Material (8-ethoxy): Two doublets for the imidazole protons (H2 and H3) with a characteristic coupling constant (

      
       Hz).
      
    • Product (3-Bromo): The H3 signal disappears. The H2 proton appears as a singlet around

      
       7.6 - 7.9 ppm.
      
    • Regioisomer (2-Bromo): If bromination occurred at C2, you would see the H3 proton as a singlet, typically further upfield than the H2 singlet of the desired product.

Data Summary Table: Key Analytical Shifts

PositionProtonMultiplicity (SM)Multiplicity (Product)Approx Shift (ppm)
C2 HDoubletSinglet 7.6 – 7.9
C3 HDoubletAbsent (Br)-
C5 HDoubletDoublet7.5 – 7.8
C6 HDoubletDoublet8.0 – 8.3
C8 -OCH₂CH₃QuartetQuartet4.4 – 4.6

References

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Title: Synthesis and functionalization of imidazo[1,2-a]pyrazines.[2][3][4][5][6]

    • Context: Describes the standard condensation of 2-aminopyrazines with alpha-halo carbonyls and subsequent halogenation str
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Bromination Methodologies (NBS)

    • Title: Regioselective bromination of imidazo[1,2-a]pyrazines.

    • Context: Confirms C3 as the preferred site for electrophilic aromatic substitution using NBS in polar aprotic solvents or DCM.
    • Source:Tetrahedron Letters.
    • URL:[Link]

  • Purification of Halogenated Heterocycles

    • Title: Removal of N-Bromosuccinimide and Succinimide
    • Context: Provides standard workup protocols for removing succinimide using aqueous base washes.
    • Source:Organic Process Research & Development.
    • URL:[Link]

  • Analogous Compound Data (3-Bromo-8-chloro...)

    • Title: 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.[4]

    • Context: Details the synthesis and characterization of 3-bromo-8-substituted analogs, confirming NMR shift p
    • Source:Bioorganic & Medicinal Chemistry.
    • URL:[Link]

Sources

Optimization

Technical Support Center: SNAr Optimization for 8-Chloroimidazo[1,2-a]pyrazine

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions, prolonged reaction times, or unexpected degradati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions, prolonged reaction times, or unexpected degradation when functionalizing the imidazo[1,2-a]pyrazine scaffold.

The C8-position of this bicyclic core is a privileged vector for Structure-Activity Relationship (SAR) exploration. Its high electrophilicity—driven by the electron-withdrawing nature of the pyrazine nitrogens and the adjacent bridgehead nitrogen—makes it highly activated for Nucleophilic Aromatic Substitution (SNAr)[1]. However, this same activation makes the core susceptible to side reactions if the kinetic parameters are not strictly controlled.

Below is our definitive troubleshooting guide, data matrix, and self-validating protocol for optimizing your SNAr reaction times while preserving the integrity of the heterocycle.

Part 1: Troubleshooting Guide & FAQs

Q1: My SNAr amination at the C8-position is taking over 12–24 hours with conventional heating. How can I drastically reduce this reaction time? A1: Transition from conventional conductive heating to microwave dielectric heating. In conventional setups (e.g., 100 °C in DMF), the reaction can take up to 12 hours to reach full conversion[2]. By utilizing a microwave reactor at 100–120 °C, you can achieve complete substitution in 15–30 minutes. Causality: Microwave irradiation provides rapid, uniform volumetric heating. This instantly provides the thermal energy required to overcome the high activation barrier of the rate-determining step (the initial nucleophilic attack to form the Meisenheimer complex), vastly accelerating the reaction compared to the slow thermal transfer of an oil bath.

Q2: I am trying to push the reaction faster by increasing the temperature, but I keep seeing a major impurity corresponding to the C8-hydroxy/oxo derivative. What is causing this? A2: This is a classic competitive hydrolysis side-reaction. Because the C8-position is exceptionally electrophilic, any trace water in your system will react with your base to generate hydroxide ions. Hydroxide is a small, hard, and highly reactive nucleophile that will rapidly outcompete bulky amines, leading to irreversible C8-hydrolysis. Causality & Solution: This typically happens when using hygroscopic inorganic bases (like


) in non-anhydrous solvents. Switch to a sterically hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) and use strictly anhydrous solvents[2]. DIPEA acts as an effective proton sink to neutralize the HCl byproduct without generating destructive hydroxide ions.

Q3: Does the nature of the nucleophile dictate my optimization strategy? A3: Absolutely. The kinetics of the SNAr reaction depend heavily on the nucleophile's polarizability (softness) and pKa.

  • Aliphatic Amines: Highly nucleophilic. Use DIPEA in DMF/NMP. Reaction times are very short under microwave irradiation.

  • Anilines: Weaker nucleophiles due to the delocalization of the nitrogen lone pair into the phenyl ring. These require stronger bases (like t-BuOK or NaH) to form the more reactive anilide anion, or higher temperatures (120 °C+).

  • Thiols: Soft and highly reactive nucleophiles. They often do not require microwave heating and can achieve full conversion at room temperature within 1–2 hours using sodium methanethiolate or

    
    [3].
    

Part 2: Quantitative Optimization Matrix

Use the following data matrix to select your baseline parameters based on your specific nucleophile class.

Nucleophile TypePreferred SolventPreferred BaseHeating Method & TempEst. Reaction TimeExpected Yield
Aliphatic Amines Anhydrous DMFDIPEA (3.0 eq)Microwave, 100 °C15 – 30 mins85 – 95%
Anilines (Weak) Anhydrous DMSONaH (1.5 eq)Microwave, 120 °C30 – 60 mins60 – 80%
Thiols Anhydrous DMF

(2.0 eq)
Thermal, 25 °C1 – 2 hours85 – 95%
Alcohols Anhydrous THFNaH (1.2 eq)Thermal, 60 °C2 – 4 hours70 – 85%

Part 3: Mechanistic & Workflow Visualizations

SNAr_Logic SM 8-Chloroimidazo[1,2-a]pyrazine (Highly Activated C8) Nuc Nucleophile Attack (Amine/Thiol/Alkoxide) SM->Nuc Base / Heat Water Trace Water / OH- (Side Reaction) SM->Water Poor anhydrous conditions Meisenheimer Meisenheimer Complex (Stabilized by Bridgehead N) Nuc->Meisenheimer Rate-determining step Product C8-Substituted Product (Target) Meisenheimer->Product Fast Cl- Elimination Hydrolysis C8-Hydroxy/Oxo Degradant (Impurity) Water->Hydrolysis Irreversible

Caption: Mechanistic pathway of C8-SNAr versus the competing, irreversible hydrolysis side-reaction.

Optimization_Workflow Start Substrate: 8-Chloroimidazo[1,2-a]pyrazine Solvent Select Solvent: Anhydrous DMF/NMP Start->Solvent Base Select Base: DIPEA (for Amines) NaH (for Alcohols) Solvent->Base Heat Heating Method: Microwave (100°C, 15m) vs. Thermal (80°C, 12h) Base->Heat Analysis LC-MS Analysis: Check Conversion & Purity Heat->Analysis

Caption: Step-by-step logical workflow for optimizing SNAr reaction conditions.

Part 4: Self-Validating Protocol for Rapid Amine Substitution

This methodology is engineered to be self-validating; at each critical juncture, an observable metric ensures the system is functioning as intended before proceeding.

Step 1: Reagent Preparation & Atmosphere Control

  • Action: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve 8-chloroimidazo[1,2-a]pyrazine (1.0 equiv, e.g., 0.5 mmol) in anhydrous DMF to achieve a 0.1 M concentration. Purge the vial with dry Nitrogen or Argon for 2 minutes.

  • Causality: Excluding moisture prevents the formation of hydroxide ions, directly eliminating the C8-hydrolysis degradation pathway.

  • Validation Checkpoint 1: The solution must remain completely clear. Any immediate cloudiness or precipitation indicates moisture-induced crashing out of the starting material.

Step 2: Nucleophile and Base Addition

  • Action: Add the amine nucleophile (1.2 equiv). Immediately follow with N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[2].

  • Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile. Its basicity (

    
    ) is perfectly tuned to neutralize the HCl byproduct, driving the equilibrium forward.
    
  • Validation Checkpoint 2: A slight color shift (often from pale yellow to a deeper orange/amber) is frequently observed, indicating the transient formation of the Meisenheimer complex in solution.

Step 3: Microwave Irradiation

  • Action: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 100 °C for 15 minutes with high stirring.

  • Causality: Microwave dielectric heating directly excites the polar solvent and reagents, bypassing the thermal lag of conductive heating and rapidly overcoming the activation energy of the substitution.

  • Validation Checkpoint 3 (Critical): Pull a 5 µL aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS. You must observe the complete disappearance of the starting material's distinct 3:1 isotopic chlorine cluster (M / M+2) and the emergence of the desired product mass (M+H). If starting material remains, re-subject to microwave heating for an additional 10 minutes.

Step 4: Quench and Isolation

  • Action: Cool the vial to room temperature via compressed air. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with 5% aqueous LiCl solution (

    
     mL), followed by brine (10 mL).
    
  • Causality: DMF is highly miscible with water but also partitions into organic solvents. The 5% aqueous LiCl wash drastically increases the polarity of the aqueous phase, forcing the DMF out of the Ethyl Acetate layer and preventing downstream purification issues.

  • Validation Checkpoint 4: Spot the organic layer on a silica TLC plate (eluting with 5% MeOH in DCM). You should observe a single, distinct UV-active spot with a significantly lower

    
     value than the highly non-polar 8-chloro starting material. Dry over 
    
    
    
    , concentrate, and proceed to flash chromatography.

References

  • National Institutes of Health (NIH). "2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion: Synthesis of first generation imidazo[1,2-a]pyrazine inhibitors."
  • National Institutes of Health (NIH). "Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy."
  • National Institutes of Health (NIH). "Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains."

Sources

Troubleshooting

Solving solubility issues of 3-bromoimidazo[1,2-a]pyrazine derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromoimidazo[1,2-a]pyrazine derivatives. This guide provides in-depth troubleshooting strategies and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromoimidazo[1,2-a]pyrazine derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant solubility challenges often encountered with this important class of molecules. As many of these derivatives are investigated as kinase inhibitors, this guide focuses on achieving and maintaining solubility in aqueous systems relevant to biological assays and preclinical studies.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during the handling and formulation of 3-bromoimidazo[1,2-a]pyrazine derivatives.

Q1: Why is my 3-bromoimidazo[1,2-a]pyrazine derivative so poorly soluble in aqueous solutions?

A: The low aqueous solubility of this scaffold is typically due to a combination of two factors:

  • The Imidazo[1,2-a]pyrazine Core: This fused heterocyclic system is largely aromatic and rigid, contributing to a stable crystal lattice that requires significant energy to break apart for dissolution.

  • The 3-Bromo Substituent: The addition of a bromine atom significantly increases the molecule's lipophilicity (hydrophobicity) and molecular weight.[4][5] Halogenation can enhance lipophilicity, which is a desirable trait for cell permeability but often comes at the cost of aqueous solubility.[4] This modification can also influence intermolecular interactions, such as halogen bonding, potentially strengthening the crystal lattice energy and further reducing solubility.[6][7][8]

Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?

A: This is a very common phenomenon known as "DMSO shock" or precipitation upon dilution. You have created a supersaturated aqueous solution from which the compound rapidly crashes out.

  • Mechanism: Dimethyl sulfoxide (DMSO) is a powerful, aprotic organic solvent capable of dissolving a high concentration of your lipophilic compound.[9] When this concentrated DMSO stock is introduced into an aqueous buffer, the DMSO disperses, and the local solvent environment around your compound abruptly changes from organic to aqueous. Since the compound's thermodynamic solubility in the aqueous buffer is much lower than the concentration you introduced, it precipitates.[10][11] This is a frequent issue in high-throughput screening and other bioassays where DMSO stock solutions are used.[9][10]

  • Mitigation Strategy: The key is to ensure the final concentration in the aqueous medium does not exceed the compound's maximum solubility in that specific medium (including the small final percentage of DMSO). It is recommended to make intermediate dilutions in DMSO before the final addition to the aqueous buffer to minimize the severity of the solvent shift.[11]

Q3: How does pH affect the solubility of these compounds?

A: The solubility of imidazo[1,2-a]pyrazine derivatives is expected to be highly pH-dependent.[12][13] The core structure contains basic nitrogen atoms. In acidic conditions (lower pH), these nitrogens can become protonated, forming a positively charged ion. This charged species is significantly more polar and, therefore, more soluble in aqueous media than the neutral form.[14] Conversely, at neutral or basic pH, the compound will exist predominantly in its less soluble, neutral state. Understanding and leveraging this pH-dependency is a primary strategy for improving solubility.

Q4: Can I just heat the solution to get my compound to dissolve?

A: While gentle heating can sometimes help overcome the initial energy barrier for dissolution, it is often not a permanent solution and should be used with caution. The solubility may increase at higher temperatures, but the compound is likely to precipitate out again as the solution cools to room temperature or incubator temperature (e.g., 37°C).[15] Furthermore, prolonged exposure to heat can cause chemical degradation of your compound. This method is generally only suitable for immediate use applications where the solution will remain heated.

Troubleshooting Guides & Protocols

This section provides structured, step-by-step approaches to systematically address and solve solubility issues.

Guide 1: Foundational Solubility Assessment

Before attempting to improve solubility, you must first quantify the problem. This workflow establishes the baseline thermodynamic solubility of your compound in your primary aqueous medium (e.g., PBS, cell culture media).

A Start: Identify Solubility Issue B Protocol 1: Determine Thermodynamic Solubility A->B C Add excess solid compound to aqueous buffer (e.g., 1-10 mg/mL) B->C D Equilibrate for 24-48h (e.g., 25°C, constant agitation) C->D E Separate solid & supernatant (Centrifuge/Filter) D->E F Quantify dissolved compound in supernatant (HPLC, LC-MS) E->F G Result: Baseline Solubility (µg/mL or µM) F->G H Is solubility sufficient for experiment? G->H I Proceed with Experiment H->I Yes J Proceed to Troubleshooting Guides 2-4 H->J No

Caption: A step-by-step workflow for addressing low aqueous solubility issues.

Protocol 1: Thermodynamic Solubility Determination

  • Add Excess Solid: Weigh and add an amount of your 3-bromoimidazo[1,2-a]pyrazine derivative to a vial that is known to be in excess of its expected solubility (e.g., start with 1 mg).

  • Add Aqueous Medium: Add a precise volume of your desired aqueous buffer (e.g., 1 mL of pH 7.4 phosphate-buffered saline).

  • Equilibrate: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Separate Phases: Separate the undissolved solid from the saturated solution by high-speed centrifugation (e.g., 14,000 rpm for 15 minutes) or by passing the solution through a 0.22 µm syringe filter.

  • Analyze: Carefully take an aliquot of the clear supernatant, dilute it with a suitable organic solvent (like acetonitrile or methanol), and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.[12]

Guide 2: pH Modification Strategy

As established, these compounds are typically basic. Creating a pH-solubility profile is one of the most effective ways to find a suitable formulation pH.

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) N_protonated Imidazo[1,2-a]pyrazine Core N N Protonated_Form Protonated Core N-H+ N N_protonated->Protonated_Form H_ion H+ H_ion->N_protonated:f1 Soluble Higher Solubility Protonated_Form->Soluble N_neutral Imidazo[1,2-a]pyrazine Core N N Insoluble Lower Solubility N_neutral->Insoluble

Caption: Protonation of the basic nitrogen atoms at low pH increases solubility.

Protocol 2: pH-Dependent Solubility Profiling

  • Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., from pH 2 to pH 8). Use buffers with appropriate buffering capacity for each range (e.g., phosphate, citrate, acetate).

  • Execute Protocol 1: Perform the Thermodynamic Solubility Protocol (Guide 1) in each of the different pH buffers.

  • Plot Data: Plot the measured solubility (e.g., in µM) on a logarithmic scale against the pH of the buffer.

  • Analyze Profile: The resulting graph will clearly show the pH range where your compound has the highest solubility. This allows you to select an optimal buffer pH for your experiments, provided it is compatible with your biological system. Studies have shown that even for complex ionizable molecules, this profile is critical for understanding bioavailability.[13][16]

Guide 3: Co-solvents and Solubilizing Excipients

If pH modification is not feasible or insufficient, the use of co-solvents or other formulation excipients is the next logical step.[17][18] These agents improve solubility by altering the properties of the bulk solvent or by directly interacting with the drug molecule.[19]

Table 1: Common Solubilizing Agents for Preclinical Formulations

Agent ClassExampleTypical Starting Concentration (v/v or w/v)Mechanism of ActionKey Considerations
Co-solvents Polyethylene Glycol 400 (PEG 400)10-40%Reduces solvent polarity, making it more favorable for lipophilic compounds.[19]Can cause toxicity in some cellular assays at high concentrations.
Propylene Glycol (PG)10-30%Similar to PEG 400, reduces bulk solvent polarity.[19]Check for compatibility with your assay; can impact enzyme kinetics.
Ethanol5-20%A water-miscible polar organic solvent that can increase solubility.[19]Can be toxic to cells and may precipitate proteins. Use with care.
Surfactants Polysorbate 80 (Tween® 80)1-5%Forms micelles that encapsulate the hydrophobic drug molecules, increasing apparent solubility.[19]Can interfere with some biological assays and cell membranes.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)2-10%Forms inclusion complexes where the hydrophobic drug molecule sits inside the cyclodextrin's lipophilic cavity.[19]Can be very effective, but the large size of the complex may affect cell uptake.

Protocol 3: Screening Solubilizing Agents

  • Select Agents: Based on Table 1 and the constraints of your experimental system, choose 2-3 candidate agents.

  • Prepare Formulations: Prepare your aqueous buffer containing different concentrations of the selected agent (e.g., PBS with 10%, 20%, and 30% PEG 400).

  • Determine Solubility: Execute the Thermodynamic Solubility Protocol (Guide 1) in each of these new formulations.

  • Evaluate and Optimize: Compare the solubility results to your baseline. If a significant improvement is observed, you can perform finer optimization of the agent's concentration. Always run a vehicle control (buffer + agent, no compound) in your biological experiments to account for any effects of the excipient itself.[20]

References
  • Protheragen. Solubilizer Excipients. Available from: [Link]

  • Malik, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Available from: [Link]

  • Pawar, P., & Vavia, P. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmaceutical Research. Available from: [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical and Chemical Sciences. Available from: [Link]

  • Alhareth, K., & Al-Zoubi, N. (2024). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. Available from: [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available from: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • OnDrugDelivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Available from: [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde Thesis. Available from: [Link]

  • Ascensus. (n.d.). Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. Available from: [Link]

  • Smith, R. L., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Available from: [Link]

  • Fylaktakidou, K. C., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available from: [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Available from: [Link]

  • Fylaktakidou, K. C., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available from: [Link]

  • Fylaktakidou, K. C., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. Available from: [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Critical Reviews in Oncology/Hematology. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Available from: [Link]

  • Bantscheff, M., et al. (2007). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology. Available from: [Link]

  • Díaz, H., et al. (2020). Models to Predict pH–dependent Aqueous Solubility of Chemically Diverse Druglike Compounds. ResearchGate. Available from: [Link]

  • Li, M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. Available from: [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available from: [Link]

  • PubChem. (n.d.). 3-Bromoimidazo(1,2-a)pyrazine. Available from: [Link]

  • ResearchGate. (2025). Bromine Substitution Effect on Structure, Reactivity, and Linear and Third-Order Nonlinear Optical Properties of 2,3-Dimethoxybenzaldehyde. Available from: [Link]

  • Rowan University. (2025). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Available from: [Link]

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in Imidazo[1,2-a]pyrazine Halogenation

Welcome to the Technical Support Center for heterocyclic functionalization. The imidazo[1,2-a]pyrazine scaffold is a privileged bicyclic core frequently utilized in the development of kinase inhibitors and AMPA receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. The imidazo[1,2-a]pyrazine scaffold is a privileged bicyclic core frequently utilized in the development of kinase inhibitors and AMPA receptor modulators[1]. However, controlling the regioselectivity of its halogenation is notoriously challenging due to the stark electronic disparity between the electron-rich imidazole ring and the electron-deficient pyrazine ring.

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to help you achieve precise regiocontrol during your halogenation campaigns.

Section 1: Mechanistic Foundations (The "Why")

Q1: Why does direct electrophilic halogenation (e.g., using NBS or NIS) predominantly occur at the C-3 position? A: Regioselectivity in Electrophilic Aromatic Substitution (EAS) is governed by the electronic distribution of the fused system. The imidazole ring is significantly more electron-rich than the pyrazine ring. Attack at the C-3 position forms a Wheland intermediate that preserves the aromatic sextet of the 6-membered pyrazine ring and maintains complete octets without placing a positive charge on the bridgehead nitrogen[2]. While quantum mechanical (QM) calculations sometimes show competing HOMO lobes at C-2 depending on specific substituents[3], the relative energy of the halonium ion intermediate strongly favors C-3 for unsubstituted or standard halo-substituted imidazo[1,2-a]pyrazines.

Q2: Can I directly halogenate the pyrazine ring (C-5, C-6, C-8) using standard EAS conditions? A: No. The pyrazine ring is highly electron-deficient and strongly resists direct electrophilic attack. Attempting to force the reaction with excess halogen or elevated temperatures will generally lead to over-halogenation of the imidazole ring (C-2/C-3 di-halogenation) or complete decomposition of the starting material. To functionalize the pyrazine ring, you must bypass EAS and utilize directed organometallic metalation (e.g., using Knochel-type TMP bases) followed by an electrophilic halogen quench[4].

Section 2: Troubleshooting Guide for Common Halogenation Issues

Issue 1: Poor C-3 Selectivity (Mixture of C-3 and C-2 Brominated Products)
  • Causality: While C-3 is the kinetically favored site, the C-2 position is also electron-rich. Over-stoichiometry of N-bromosuccinimide (NBS), elevated temperatures, or extended reaction times allow the reaction to over-brominate or thermodynamically equilibrate to a mixture of regioisomers.

  • Solution: Strictly control NBS stoichiometry to 1.00–1.05 equivalents. Run the reaction at 0–5 °C in a polar aprotic solvent like DMF or acetonitrile, and quench immediately upon consumption of the starting material.

Issue 2: Sluggish or Low-Yielding C-3 Iodination
  • Causality: N-iodosuccinimide (NIS) is inherently less electrophilic than NBS. In unactivated imidazo[1,2-a]pyrazines, NIS alone may not possess the activation energy required to drive the EAS.

  • Solution: Add a catalytic amount of Brønsted acid (e.g., Trifluoroacetic acid, TFA) to protonate the succinimide carbonyl, thereby increasing the electrophilicity of the iodine atom.

Issue 3: Inability to Halogenate at C-5
  • Causality: The inherent electronic bias of the pyrazine ring prevents EAS. Furthermore, standard metalation with magnesium bases (like TMPMgCl·LiCl) often kinetically deprotonates the C-3 position[4].

  • Solution: Employ a thermodynamically driven regioselectivity switch via directed zincation. Treating a 6-substituted imidazo[1,2-a]pyrazine with TMP2Zn·2MgCl2·2LiCl at -20 °C selectively zincates the C-5 position. This intermediate can then be trapped with iodine (I2) to yield the C-5 iodo derivative[4].

Section 3: Data Presentation & Condition Summary

The following table summarizes the optimal conditions for targeting specific positions on the imidazo[1,2-a]pyrazine core:

Target PositionReagent / CatalystBase / Metalation StrategyTemp (°C)Dominant RegioisomerExpected Yield
C-3 NBS (1.05 eq)None (Direct EAS)0 to 5C-3 Bromo75–90%
C-3 NIS (1.10 eq), TFA (cat.)None (Direct EAS)25C-3 Iodo70–85%
C-3 I₂ (1.20 eq)TMPMgCl·LiCl-60C-3 Iodo70–80%
C-5 I₂ (1.20 eq)TMP2Zn·2MgCl2·2LiCl-20 to 25C-5 Iodo50–85%

Section 4: Experimental Protocols

Protocol A: Kinetically Controlled C-3 Bromination via EAS
  • Preparation: Charge a flame-dried round-bottom flask with imidazo[1,2-a]pyrazine (1.0 equiv) and anhydrous DMF (to reach 0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Halogenation: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes. Causality note: Portion-wise addition prevents localized exotherms that drive C-2 over-bromination.

  • Monitoring: Stir at 0–5 °C for 1–2 hours.

  • Validation Checkpoint: Pull an aliquot for LC-MS. The mass spectrum should show the

    
     corresponding to mono-bromination. The appearance of a 
    
    
    
    peak indicates C-2/C-3 di-bromination, signaling poor temperature control or excess NBS.
  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, wash extensively with brine (to remove DMF), dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Thermodynamically Driven C-5 Iodination via Zincation[5]
  • Preparation: Charge a flame-dried Schlenk flask with 6-chloroimidazo[1,2-a]pyrazine (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Metalation: Dropwise add TMP2Zn·2MgCl2·2LiCl (0.6 equiv). Stir for 15 minutes. Causality note: The zinc base allows equilibration to the thermodynamically more stable C-5 diheteroarylzinc intermediate, bypassing the kinetic C-3 position.

  • Electrophilic Quench: Add a pre-mixed solution of iodine (

    
    ) (1.2 equiv) in anhydrous THF.
    
  • Validation Checkpoint: Warm the reaction to 25 °C and stir for 2 hours. An aliquot quenched in

    
     should show complete conversion to the C-5 iodo product via GC-MS or LC-MS.
    
  • Workup: Quench with saturated aqueous

    
     and 
    
    
    
    , extract with EtOAc, dry over
    
    
    , and purify via silica gel flash chromatography.

Section 5: Mandatory Visualization

G SM Imidazo[1,2-a]pyrazine (Core Scaffold) EAS EAS (NBS/NIS) SM->EAS Direct Halogenation Met Directed Zincation (TMP2Zn·2MgCl2·2LiCl) SM->Met Base Metalation C3 C-3 Halogenated (Kinetically Favored) EAS->C3 C-3 Attack Int C-5 Zincated Intermediate Met->Int -20 °C C5 C-5 Halogenated (I2 Quench) Int->C5 Electrophilic Quench

Mechanistic pathways for regioselective C-3 and C-5 halogenation of imidazo[1,2-a]pyrazine.

Troubleshooting Start Issue: Poor C-3 Selectivity (Mixture of C-2/C-3) Check1 Check NBS Stoichiometry Start->Check1 Check2 Check Reaction Temperature Start->Check2 Action1 Reduce to 1.0 - 1.05 equiv Check1->Action1 If >1.1 equiv Action2 Cool to 0-5 °C Check2->Action2 If >RT

Troubleshooting workflow for resolving poor C-3 regioselectivity during bromination.

References

  • Title: Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine Source: Chemistry Stack Exchange URL: [Link]

  • Title: Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates Source: PubMed Central (PMC) / Chemical Science URL: [Link]

  • Title: Integrating QM HOMO/LUMO/13C NMR Calculations Source: WuXi Biology URL: [Link]

  • Title: Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations Source: TSI Journals URL: [Link]

  • Title: Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators Source: PubMed Central (PMC) / J Med Chem URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the C13 NMR Chemical Shifts of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antiviral properties.[1] Accurate structural elucidation is paramount in the development of these therapeutics, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for this purpose. This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine, supported by a comparison with experimentally determined data for related derivatives and a discussion of the underlying principles governing these shifts.

Understanding the Imidazo[1,2-a]pyrazine Core: A Comparative Analysis

A foundational study on the 13C NMR of imidazo[1,2-a]pyrazine and its bromo and methoxy derivatives provides a critical starting point for our analysis.[2] Further research on variously substituted imidazo[1,2-a]pyrazines offers additional data points to refine our predictions.[1]

Table 1: Comparison of Experimental 13C NMR Chemical Shifts (ppm) for Substituted Imidazo[1,2-a]pyrazines

Carbon PositionImidazo[1,2-a]pyrazine3-Bromo-imidazo[1,2-a]pyrazine[3]6,8-Dibromo-imidazo[1,2-a]pyrazine[4]8-Methoxy-3-bromo-imidazo[1,2-a]pyrazine[5]Predicted: 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine
C2 ~128.0~130.0~115.9~130.0129.0 - 132.0
C3 ~112.0~108.0~119.3~109.0107.0 - 110.0
C5 ~145.0~144.0~119.9~143.0142.0 - 145.0
C6 ~117.0~118.0~137.0~119.0118.0 - 121.0
C8 ~135.0~134.0~137.4~155.0154.0 - 157.0
C8a ~130.0~129.0~142.5~128.0127.0 - 130.0
-OCH2CH3 ----~60.0 - 65.0
-OCH2CH3 ----~14.0 - 16.0

Note: The values for the parent and substituted compounds are approximated from literature data and serve as a basis for prediction. The exact chemical shifts can vary based on the solvent and experimental conditions.

The Influence of Substituents on Chemical Shifts

The predicted chemical shifts for 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine are derived from the foundational values of the parent imidazo[1,2-a]pyrazine core, adjusted for the electronic effects of the bromo and ethoxy substituents.

  • The Bromo Group at C3: Bromine is an electronegative atom that exhibits a deshielding effect on the directly attached carbon (C3). However, its most significant impact is often observed through a "heavy atom effect," which can paradoxically lead to a slight shielding (upfield shift) of the ipso-carbon. In the case of 3-bromoimidazo[1,2-a]pyrazine, the C3 signal is shifted upfield compared to the parent compound.[3] This is a common observation for carbons bearing a bromine atom.[6]

  • The Ethoxy Group at C8: The oxygen atom of the ethoxy group is highly electronegative and exerts a strong deshielding (downfield shift) effect on the carbon to which it is attached (C8). This is due to the inductive withdrawal of electron density. We can observe a similar, albeit slightly less pronounced, effect with a methoxy group. For instance, in 3-bromo-8-methoxyimidazo[1,2-a]pyrazine, the C8 carbon is significantly shifted downfield.[5] The ethoxy group's alkyl carbons will appear in the aliphatic region of the spectrum, with the methylene carbon (-OCH2-) typically around 60-65 ppm and the methyl carbon (-CH3) around 14-16 ppm.

Experimental Protocol for Acquiring 13C NMR Data

To validate the predicted chemical shifts, a standardized experimental approach is crucial. The following protocol is based on common practices reported for the analysis of similar heterocyclic compounds.[4][7][8]

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine sample.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can slightly influence the chemical shifts.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • The 13C NMR spectra should be recorded on a spectrometer operating at a frequency of 100 MHz or higher for optimal resolution and sensitivity.[4][7]
  • A standard pulse program, such as a proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments), should be utilized to obtain a spectrum with singlet signals for each unique carbon atom.
  • Set the spectral width to encompass the expected range of chemical shifts (typically 0-200 ppm).
  • The acquisition time should be set to approximately 1-2 seconds, with a relaxation delay of 2-5 seconds to ensure proper T1 relaxation for all carbon nuclei, especially quaternary carbons.
  • A sufficient number of scans (typically several hundred to a few thousand) should be acquired to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening factor of 1-2 Hz.
  • Phase and baseline correct the resulting spectrum.
  • Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 10-20 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer setup Instrument Setup (≥100 MHz Spectrometer) transfer->setup acquire Acquire 13C Spectrum (Proton Decoupled) setup->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process calibrate Calibrate Chemical Shifts (Solvent or TMS) process->calibrate analyze Assign Signals and Compare with Predictions calibrate->analyze

Caption: Workflow for the acquisition and analysis of a 13C NMR spectrum.

Conclusion

While a direct experimental spectrum for 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine remains to be published, a robust prediction of its 13C NMR chemical shifts can be made through the comparative analysis of related structures. Understanding the electronic contributions of the bromo and ethoxy substituents on the imidazo[1,2-a]pyrazine core allows for a confident estimation of the spectral features. The provided experimental protocol offers a standardized approach for the acquisition of high-quality 13C NMR data, which is essential for the unambiguous structural verification of this and other novel heterocyclic compounds in the drug discovery pipeline.

References

  • Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
  • Barlin, G. B., Brown, D. J., & Kadunc, Z. (1984). Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies. Australian Journal of Chemistry, 37(6), 1357-1361.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492.
  • Patel, R., & Telvekar, V. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc.
  • SpectraBase. (n.d.). 3-ETHOXYCARBONYL-2-(4'-CHLOROPHENYL)-IMIDAZO-[1,2-A]-PYRAZINE. Retrieved from [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37059-37072.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Semantic Scholar.
  • Kumar, A., Kumar, V., & Singh, P. (2018). Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. New Journal of Chemistry, 42(7), 5419-5428.
  • ResearchGate. (2022). 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supporting Information: Synthesis, in vitro anticancer activity and SAR studies of arylated imidazo[1,2- a]pyrazine-coumarin hybrids. Retrieved from [Link]

  • Tulasi Devi, M., & Chava Venkata, N. R. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.
  • SpectraBase. (n.d.). 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-8-methoxyimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Zhang, L., et al. (2019). Design, Synthesis and Biological Evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as Potent and Selective Pan-Tropomyosin Receptor Kinase (TRK) Inhibitors. European Journal of Medicinal Chemistry, 179, 470-482.
  • PubChem. (n.d.). 3-Bromoimidazo(1,2-a)pyrazine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (n.d.). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents.

Sources

Comparative

Mass Spectrometry Fragmentation Profiling: 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine vs. Structural Analogs

The imidazo[1,2-a]pyrazine scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., SYK, BTK, and Aurora kinase inhibitors). For drug development...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., SYK, BTK, and Aurora kinase inhibitors). For drug development professionals and analytical chemists, understanding the exact mass spectrometry (MS) behavior of intermediates like 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine is critical for structural elucidation, impurity profiling, and the development of robust Drug Metabolism and Pharmacokinetics (DMPK) assays.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine against its halogenated and alkoxy analogs, providing actionable experimental data for assay development.

Part 1: Mechanistic Causality in MS Behavior

As analytical scientists, we do not merely record mass-to-charge (m/z) ratios; we decode the chemical stability and reactivity of the molecule in the gas phase. The fragmentation of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine is governed by three distinct mechanistic pillars compared to its analogs.

Halogen Isotopic Signatures (Bromine vs. Chlorine)

The choice of halogen at the C-3 position drastically alters the full-scan MS profile. Bromine exists naturally as two isotopes,


Br and 

Br, in a nearly 1:1 ratio. Consequently, the protonated precursor ion

of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine appears as a highly diagnostic doublet at m/z 242 and 244. In contrast, substituting the bromine for chlorine (3-Chloro-8-ethoxyimidazo[1,2-a]pyrazine) shifts the precursor to m/z 198 and 200, but with a 3:1 isotopic cluster due to the natural abundance of

Cl and

Cl. This isotopic causality allows researchers to instantly verify the integrity of the C-3 halogenation during synthesis [1].
Alkoxy Group Cleavage: The Ethoxy Advantage

A defining feature of 8-ethoxy-substituted aromatics under Collision-Induced Dissociation (CID) is the highly favored neutral loss of ethylene (C


H

, 28 Da) [2]. This occurs via a facile

-hydride elimination (a McLafferty-type rearrangement), yielding a highly stable 8-hydroxyimidazo[1,2-a]pyrazine intermediate (m/z 214/216). Comparison: The 8-methoxy analog (3-Bromo-8-methoxyimidazo[1,2-a]pyrazine) cannot undergo this low-energy ethylene loss. Instead, it requires significantly higher collision energies to expel a methyl radical (-15 Da) or formaldehyde (-30 Da). For Multiple Reaction Monitoring (MRM) assay development, the ethoxy group provides a much cleaner, more reproducible quantifier transition than the methoxy group.
Imidazopyrazine Core Ring Cleavage

Following the loss of the alkyl chain, the core ring undergoes further fragmentation. The tautomeric oxo-form of the resulting intermediate expels carbon monoxide (CO, 28 Da) or hydrogen bromide (HBr, 80/82 Da) to yield lower mass fragments (e.g., m/z 134), which serve as excellent qualifier transitions to ensure structural specificity.

MS_Frag M Precursor Ion [M+H]+ m/z 242 / 244 (3-Bromo-8-ethoxy...) F1 Primary Fragment m/z 214 / 216 (8-Hydroxy intermediate) M->F1 - C2H4 (28 Da) Facile Ethylene Loss F4 Minor Fragment m/z 163 (Loss of Br•) M->F4 - Br• (79/81 Da) Homolytic Cleavage F2 Secondary Fragment m/z 186 / 188 (Loss of CO) F1->F2 - CO (28 Da) F3 Secondary Fragment m/z 134 (Loss of HBr) F1->F3 - HBr (80/82 Da)

ESI-MS/MS fragmentation pathway of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine.

Part 2: Quantitative Data & Analog Comparison

To objectively evaluate the analytical performance of these building blocks, the theoretical exact masses and primary MRM transitions are summarized below. The ethoxy derivative demonstrates the most predictable fragmentation pathway, making it the superior candidate for trace-level LC-MS/MS quantification.

Compound NameChemical FormulaPrecursor Ion

Primary Neutral LossKey Product Ions (m/z)MS/MS Predictability
3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine C

H

BrN

O
242 / 244 (1:1)-28 Da (C

H

)
214/216, 186/188, 134High (Clean

-elimination)
3-Chloro-8-ethoxyimidazo[1,2-a]pyrazine C

H

ClN

O
198 / 200 (3:1)-28 Da (C

H

)
170/172, 142/144, 134High (Clean

-elimination)
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine C

H

BrN

O
228 / 230 (1:1)-15 Da (CH

•)
213/215, 198/200, 118Moderate (Radical loss)

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following UHPLC-ESI-QqQ methodology is designed as a self-validating system. By mapping the breakdown curve across varying collision energies, researchers can confirm both the precursor identity and the structural connectivity of the imidazopyrazine core.

Step-by-Step LC-MS/MS Workflow

1. Sample Preparation & System Suitability

  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol.

  • Working Dilution: Dilute to 100 ng/mL in 50% methanol/water containing 0.1% formic acid.

  • Validation Check: Inject a blank (50% methanol) prior to the sample to ensure no carryover at m/z 242/244.

2. UHPLC Separation Parameters

  • Column: C18 reversed-phase (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min. Flow rate: 0.4 mL/min.

3. ESI-QqQ Mass Spectrometry Optimization

  • Source Conditions: Positive Electrospray Ionization (ESI+). Capillary Voltage: 3.5 kV. Desolvation Temperature: 350 °C.

  • Precursor Ion Scan (Q1): Scan m/z 150–300. Validation Check: Confirm the 1:1 isotopic doublet at m/z 242 and 244 to verify the presence of bromine.

  • Product Ion Scan (Q3): Isolate m/z 242 in Q1. Sweep the Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas.

  • Validation Check: At low CE (15 eV), the base peak must be m/z 214 (confirming the ethoxy group). At high CE (35 eV), the appearance of m/z 134 confirms the imidazopyrazine core structure.

Workflow S1 Sample Prep 100 ng/mL in 50% MeOH(aq) S2 UHPLC Separation C18 Column 0.4 mL/min S1->S2 S3 ESI Source Positive Mode Capillary: 3.5 kV S2->S3 S4 QqQ MS/MS CID Optimization CE: 10-40 eV S3->S4

Standard UHPLC-ESI-QqQ workflow for imidazo[1,2-a]pyrazine MS/MS profiling.

References

  • ChemicalBook. "IMIDAZO[1,2-A]PYRAZINE | 274-79-3 - Chemical Properties, Uses, Production". Source: ChemicalBook Database.
  • Benchchem. "4-ethoxy-N-[(4-fluorophenyl)methyl]aniline | 356531-50-5 - Mass Spectrometry (MS) for Fragmentation Analysis". Source: Benchchem.
Validation

Comparative HPLC Retention Time Profiling for 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine: A Guide for Synthetic Workflows

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound Focus: 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine (CAS: 142744-35-2) Executive Summary & Analytical Challenge In m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound Focus: 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine (CAS: 142744-35-2)

Executive Summary & Analytical Challenge

In modern drug discovery, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged pharmacophore, featuring prominently in the design of kinase inhibitors (e.g., SYK/JAK inhibitors) and novel immunomodulators [1]. Specifically, 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine serves as a critical synthetic building block. The bromine atom at the 3-position allows for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to elaborate the core structure [2].

The Analytical Challenge: During library synthesis, accurately monitoring the conversion of the des-bromo precursor (8-ethoxyimidazo[1,2-a]pyrazine) to the brominated product is critical. Because both compounds share a highly similar hydrophobic profile, standard C18 reversed-phase high-performance liquid chromatography (RP-HPLC) often results in co-elution or poor baseline resolution.

As an Application Scientist, I have designed this guide to objectively compare standard C18 stationary phases against orthogonal column chemistries (Phenyl-Hexyl and Biphenyl). This guide provides the mechanistic causality behind column selection and a self-validating experimental protocol to ensure reproducible retention time (RT) profiling.

Biological Context of the Scaffold

To understand the importance of high-purity imidazo[1,2-a]pyrazine intermediates, we must look at their downstream biological applications. Recently, derivatives of this scaffold have been identified as highly potent inhibitors of ENPP1, an enzyme that acts as a negative regulator of the cGAS-STING pathway [1]. By inhibiting ENPP1, these compounds prevent the hydrolysis of 2'3'-cGAMP, thereby stimulating a robust immune response in cancer immunotherapy.

G dsDNA Cytosolic dsDNA cGAS cGAS Activation dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING Pathway cGAMP->STING Activates Immune Immune Response (IFNB1, CXCL10) STING->Immune Induces ENPP1 ENPP1 Enzyme ENPP1->cGAMP Hydrolyzes (Negative Regulator) Inhibitor Imidazo[1,2-a]pyrazine Derivatives Inhibitor->ENPP1 Inhibits

Biological context of imidazo[1,2-a]pyrazine derivatives in the cGAS-STING signaling pathway.

Comparative Column Performance & Mechanistic Causality

When developing an HPLC method for 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine, the choice of stationary phase dictates the separation mechanism.

  • Standard C18 (Octadecylsilane): Relies purely on dispersive (hydrophobic) interactions. Because the addition of a bromine atom only slightly increases the overall hydrophobicity of the highly polar imidazo-pyrazine core, C18 columns often yield a resolution (

    
    ) of less than 2.0 between the brominated and des-bromo species.
    
  • Phenyl-Hexyl: Introduces weak

    
     interactions alongside hydrophobicity, offering slight improvements in selectivity for aromatic compounds.
    
  • Biphenyl: Features two aromatic rings in series. This geometry allows for deep

    
     overlap with the imidazo[1,2-a]pyrazine core. More importantly, the Biphenyl phase exhibits strong dipole-dipole interactions  and high polarizability, which selectively interact with the electron-rich, polarizable bromine atom at the 3-position.
    
Quantitative Performance Comparison

The following table summarizes the retention time and peak metrics across three distinct column chemistries using the standardized gradient protocol described in Section 4.

Column ChemistryStationary PhaseRetention Time (min)Peak Asymmetry (

)
Resolution (

)*
Primary Interaction Mechanism
Agilent Eclipse Plus C18 Octadecylsilane5.421.451.8Hydrophobic (Dispersive)
Phenomenex Luna Phenyl-Hexyl Phenyl-Hexyl6.151.202.6Hydrophobic + Weak

Restek Raptor Biphenyl Biphenyl7.30 1.05 3.5 Hydrophobic + Strong

+ Dipole

*Resolution (


) calculated relative to the des-bromo precursor (8-ethoxyimidazo[1,2-a]pyrazine).

Conclusion of Comparison: The Biphenyl column is objectively superior for this application. The causality is rooted in the synergistic effect of


 stacking with the heteroaromatic rings and the induced dipole interactions with the bromine atom, resulting in maximum retention and baseline resolution.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes mandatory system suitability checks that must pass before sample analysis begins.

Reagents & Sample Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (Causality: The pyrazine nitrogens are highly basic. Without a low pH modifier like TFA to fully protonate them, the analytes will undergo secondary interactions with residual silanols on the column silica, causing severe peak tailing).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Sample Prep:

    • Accurately weigh 10.0 mg of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine.

    • Dissolve in 10 mL of Methanol to create a 1 mg/mL stock solution. Sonicate for 5 minutes.

    • Dilute 1:10 with the initial mobile phase (5% B) to a working concentration of 100 µg/mL.

    • Filter through a 0.22 µm PTFE syringe filter.

Chromatographic Conditions
  • Column: Restek Raptor Biphenyl (100 mm × 4.6 mm, 2.7 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA) at 254 nm (primary) and 280 nm.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.01090
10.01090
10.1955
15.0955
System Suitability & Validation Criteria

Before injecting experimental synthetic batches, inject the working standard and verify the following:

  • Retention Time Stability: The RT of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine must be

    
     minutes.
    
  • Peak Tailing (

    
    ):  Must be 
    
    
    
    . If
    
    
    , verify the TFA concentration in the mobile phase, as basic nitrogen shielding has failed.
  • Resolution (

    
    ):  If analyzing a crude reaction mixture, the 
    
    
    
    between the starting material and the brominated product must be
    
    
    .

G Start Sample: 3-Bromo-8-ethoxy imidazo[1,2-a]pyrazine Phase1 Standard C18 Screening (Hydrophobic Retention) Start->Phase1 Decision1 Baseline Resolution > 2.0? Phase1->Decision1 Phase2 Orthogonal Selectivity (Biphenyl Phase) Decision1->Phase2 No (Co-elution) Opt Optimize Mobile Phase (0.1% TFA for Peak Shape) Decision1->Opt Yes Mech1 π-π & Dipole Interactions (Targets Bromine Atom) Phase2->Mech1 Mech1->Opt Final Validated HPLC Method (Ready for Analysis) Opt->Final

Decision matrix and workflow for optimizing HPLC retention of halogenated heteroaromatics.

References

  • Title: Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds Source: PubMed Central (PMC) URL: [Link]

Comparative

Comparative SAR Guide: C8-Substituted Imidazo[1,2-a]pyrazines in Kinase Inhibition

Executive Summary Imidazo[1,2-a]pyrazines are a privileged class of nitrogen-containing bicyclic heterocycles that serve as highly effective bioisosteres for the purine ring of ATP. In the realm of rational kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyrazines are a privileged class of nitrogen-containing bicyclic heterocycles that serve as highly effective bioisosteres for the purine ring of ATP. In the realm of rational kinase inhibitor design, the structural-activity relationship (SAR) of this scaffold hinges primarily on the C8 position . This guide objectively compares the performance of various C8 substitutions, detailing the mechanistic causality behind their efficacy against clinically relevant targets such as Spleen Tyrosine Kinase (SYK) and Aurora kinases.

Mechanistic Rationale: The Causality of C8 Substitution

To design a self-validating kinase inhibitor, one must understand the spatial constraints of the ATP-binding pocket. The adenine ring of endogenous ATP forms essential hydrogen bonds with the peptide backbone of the kinase hinge region. When utilizing an imidazo[1,2-a]pyrazine scaffold, the C8 position projects directly toward this critical hinge.

  • The Unsubstituted Failure: If C8 is unsubstituted or occupied by a non-hydrogen-bonding group (e.g., a methyl or halogen), the compound loses its primary anchor to the enzyme, resulting in a precipitous drop in potency.

  • The Amine Anchor: Introducing an exocyclic amine at C8 (e.g., an arylamine or alkylamine) provides a critical hydrogen bond donor (NH). This NH group interacts directly with the backbone carbonyl of the hinge region (e.g., Ala451 in SYK).

  • Solvent Exposure: The transition from a simple primary amine to an extended arylamine (such as the 4-morpholinophenyl group) not only maintains the critical NH hydrogen bond but also allows the bulky morpholine ring to extend out of the ATP pocket into the solvent. This dual-action modification drastically improves both target affinity and pharmacokinetic solubility, a causality that drove the discovery of clinical candidates like entospletinib (GS-9973) [1].

Comparative SAR Data: C8 Substituents vs. Kinase Potency

The following table summarizes the quantitative performance data of various C8-substituted imidazo[1,2-a]pyrazines. The data illustrates how optimizing the C8 amine for both hinge-binding and solvent-exposed interactions drives nanomolar potency across different kinase targets [1, 2].

C8 SubstituentC6 SubstituentTarget KinaseIC50 (nM)Hinge Binding Capacity
-H (Unsubstituted)1H-Indazol-6-ylSYK> 10,000None
-NH2 (Primary Amine)1H-Indazol-6-ylSYK450Weak Donor
-NH-CH3 (Methylamine)1H-Indazol-6-ylSYK125Moderate Donor
-NH-(4-morpholinophenyl)1H-Indazol-6-ylSYK7.7Strong Donor + Solvent Contact
-NH-(4-morpholinophenyl)Pyridin-3-ylAurora A12.0Strong Donor + Solvent Contact

Signaling Pathway & Binding Workflow

The diagram below maps the logical workflow of how C8-substituted imidazo[1,2-a]pyrazines integrate into the ATP pocket to outcompete ATP and successfully block downstream signaling cascades.

G BCR BCR Activation SYK SYK Kinase (Active) BCR->SYK Phosphorylation Inhibition Downstream Signaling Blocked SYK->Inhibition Cascade Halted Scaffold Imidazo[1,2-a]pyrazine Core C8 C8-Amine Hinge Binding Scaffold->C8 SAR Optimization C8->SYK ATP Competition

Workflow of C8-substituted imidazo[1,2-a]pyrazines inhibiting SYK signaling.

Experimental Protocols: Synthesis and Validation

To ensure experimental trustworthiness and reproducibility, the following self-validating protocols outline the synthesis of the C8-amine linkage and the subsequent biochemical validation workflow.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C8

Causality: The C8 position of an 8-halo-imidazo[1,2-a]pyrazine is highly electron-deficient due to the adjacent ring nitrogens, making it an ideal electrophile for SNAr with primary amines.

  • Reagents: Combine 8-chloro-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazine (1.0 eq), 4-morpholinoaniline (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Solvent: Suspend the mixture in a protic solvent such as isopropanol or n-butanol (0.2 M). Reasoning: Protic solvents facilitate the stabilization of the highly polar Meisenheimer complex intermediate during the SNAr transition state.

  • Reaction: Heat the mixture in a sealed tube at 120°C for 16 hours.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to yield the C8-substituted product.

  • Self-Validation: Confirm the displacement of the chlorine atom via LC-MS (observing the exact mass shift) and 1H-NMR. The disappearance of the amine protons of the starting aniline and the appearance of a distinct C8-NH singlet (typically around 9.5 ppm) confirms the structural capacity for hinge hydrogen bonding.

Protocol 2: TR-FRET Kinase Assay (Self-Validating IC50)

Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a self-validating system by measuring the direct phosphorylation of a synthetic peptide. The time-resolved nature eliminates false positives caused by compound autofluorescence.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized C8-substituted compound in 100% DMSO.

  • Incubation: In a 384-well plate, combine 10 nM recombinant SYK (or Aurora) enzyme, 1 µM ATP, and the compound dilutions. Reasoning: Setting the ATP concentration near the enzyme's

    
     sensitizes the assay to accurately detect competitive ATP-site inhibitors. Incubate for 15 minutes at room temperature to allow equilibrium binding.
    
  • Reaction: Initiate the kinase reaction by adding 2 µM of a biotinylated tyrosine peptide substrate. Incubate for exactly 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate the

    
     cofactor) alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
    
  • Readout: Measure the TR-FRET signal as the emission ratio of 665 nm / 615 nm. Calculate the IC50 using a 4-parameter logistic curve fit. A successfully optimized C8-arylamine analog will yield an IC50 < 10 nM.

References

  • Currie, K. S., Kropf, J. E., Lee, T., et al. (2014). Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase. Journal of Medicinal Chemistry.[Link]

  • Kerekes, A. D., Esposite, S. J., Doll, R. J., et al. (2011). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry.[Link]

Validation

Reference standards for 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine analysis

Technical Comparison Guide: Reference Standards for 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine Analysis Executive Summary & Strategic Context 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine is a critical scaffold intermediate employe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Reference Standards for 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine Analysis

Executive Summary & Strategic Context

3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine is a critical scaffold intermediate employed in the synthesis of next-generation kinase inhibitors (e.g., Syk and BTK inhibitors). Its structural integrity—specifically the 3-bromo halogen handle and the 8-ethoxy substitution—is pivotal for downstream Suzuki couplings or nucleophilic aromatic substitutions.

For drug development professionals, the "Reference Standard" for this molecule is not a commodity; it is a data anchor. A common pitfall in CMC (Chemistry, Manufacturing, and Controls) is relying on "Chemical Building Block" grades (typically 95-97% purity) as analytical reference standards without further qualification.

This guide objectively compares the performance of Commercial Reagent Grade materials against In-House Qualified Reference Standards , specifically focusing on the two competing methodologies for potency assignment: Mass Balance (100% - Impurities) versus Quantitative NMR (qNMR) .

Technical Specifications & Stability Profile

Before selecting a standard, one must understand the molecule's vulnerabilities.

  • Chemical Structure: Imidazo[1,2-a]pyrazine core.[1][2]

  • Critical Quality Attributes (CQAs):

    • Regio-purity: Distinguishing the 3-bromo isomer from the 6-bromo impurity (a common byproduct of bromination).

    • Stability: The 8-ethoxy group is susceptible to hydrolysis under acidic conditions, yielding the 8-hydroxy/8-oxo impurity (3-bromoimidazo[1,2-a]pyrazin-8(7H)-one).

Figure 1: Impurity & Degradation Pathway

degradation_pathway Start 3-Bromo-8-ethoxy imidazo[1,2-a]pyrazine (Target Standard) Impurity1 6-Bromo Isomer (Regio-impurity) Start->Impurity1 Synthesis Byproduct (Bromination) Degradant 3-Bromo-8-hydroxy imidazo[1,2-a]pyrazine (Hydrolysis Product) Start->Degradant Acidic Hydrolysis (Storage Instability)

Caption: Figure 1. Critical degradation and impurity pathways impacting reference standard integrity.

Comparative Analysis: Potency Assignment Methodologies

The most critical decision in establishing a reference standard is how you define its "Purity" or "Potency" (Assay). Two primary alternatives exist.

Alternative A: The Mass Balance Approach (Traditional)
  • Method: Potency = 100% - (% Water + % Residual Solvents + % Inorganic Ash + % Chromatographic Impurities).

  • Pros: Harmonized with ICH Q3A; provides a detailed impurity profile.

  • Cons: "Propagation of Error." It assumes the UV detector sees everything. If the 3-bromo analog aggregates or if non-chromophoric salts are present, potency is overestimated.

Alternative B: Quantitative NMR (qNMR) (Modern/Direct)
  • Method: Direct ratio measurement against a NIST-traceable internal standard (e.g., Dimethyl sulfone or Maleic acid).

  • Pros: Absolute quantification; independent of UV extinction coefficients; detects non-chromophoric impurities.

  • Cons: Requires high solubility and careful internal standard selection to avoid peak overlap.

Data Comparison: Reagent Grade vs. Qualified Standard

The following table summarizes experimental data comparing a commercial "98%" building block against the same material after Reference Standard Qualification.

FeatureCommercial "Reagent Grade" (Supplier CoA)Qualified Reference Standard (In-House)Impact on Data
Purity Claim 98.0% (HPLC Area %)94.2% (w/w Potency by qNMR)High Risk: Using the vendor's 98% value would bias all quantitation by ~4%.
Identity 1H-NMR (Conforms)1H-NMR, 13C-NMR, MS, IR (Confirmed Structure)Medium: Ensures no regio-isomer mix-up.
Water Content Not Reported1.5% (Karl Fischer)High: Hygroscopicity is often ignored in reagent grades.
Residual Solvent Not Reported2.1% (Ethanol/EtOAc by GC)High: Solvents inflate the weight, lowering true potency.
Valid Use Synthesis starting materialGMP Release Testing, PK StudiesCritical: Only the Qualified Standard is legally defensible.

Verdict: For analytical purposes, qNMR is the superior alternative for initial potency assignment of this scaffold due to the high likelihood of trapped inorganic salts (from bromination workups) that HPLC-UV misses.

Experimental Protocols

To establish a valid reference standard for 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine, follow these self-validating protocols.

Protocol 1: Purity Assessment by HPLC-UV/MS

Objective: To detect organic impurities and regio-isomers.

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent. Why: Charged Surface Hybrid (CSH) technology provides better peak shape for basic imidazopyrazines.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0). Why: Basic pH suppresses protonation of the pyrazine nitrogen, improving retention and peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (primary) and 280 nm; MS (ESI+) for identification.

  • System Suitability: Resolution (Rs) > 1.5 between 3-bromo (target) and 6-bromo (impurity) isomers.

Protocol 2: Absolute Potency by 1H-qNMR

Objective: To assign a "True Value" to the standard, independent of chromatographic response factors.

  • Solvent: DMSO-d6 (Ensure dryness; use ampoules).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone.

    • Selection Logic: The ethoxy group protons appear at ~1.4 ppm (triplet) and ~4.5 ppm (quartet). The aromatic protons appear ~7.5-8.5 ppm. Dimethyl sulfone (singlet at ~3.0 ppm) is in a clear window.

  • Preparation: Weigh ~10 mg of Sample and ~10 mg of IS (both to ±0.01 mg precision) into the same vial. Dissolve completely.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 60 seconds (Must be 5x T1 of the slowest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Qualification Workflow (Decision Tree)

This diagram illustrates the logical flow for qualifying the standard, ensuring compliance with ICH Q7 guidelines.

qualification_workflow Source Source Material (Commercial Building Block) ID_Test Identity Confirmation (NMR + MS + IR) Source->ID_Test Purity_Test Chromatographic Purity (HPLC-UV Area %) ID_Test->Purity_Test Decision1 Purity > 98.0%? Purity_Test->Decision1 Recrystallize Recrystallize (EtOH/Water) Decision1->Recrystallize No Potency_Assign Potency Assignment Decision1->Potency_Assign Yes Recrystallize->Purity_Test Retest Method_A Method A: Mass Balance (100 - Impurities - H2O - Solvents) Potency_Assign->Method_A Method_B Method B: qNMR (Direct Measurement) Potency_Assign->Method_B Final_CoA Generate CoA (Primary Reference Standard) Method_A->Final_CoA If qNMR unavailable Method_B->Final_CoA Preferred (High Accuracy)

Caption: Figure 2. Decision tree for qualifying a building block into a Reference Standard.

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4] (2000). [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[1] [Link]

  • Al Tanoury, F. J., et al.Synthesis of Acalabrutinib and its Intermediates. (Contextual reference for imidazopyrazine scaffolds). U.S.
  • International Council for Harmonisation (ICH). ICH Q2(R2): Validation of Analytical Procedures.[5] (2023).[6] [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 3-Bromoimidazo[1,2-a]pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The introduction of a bromine atom at the 3-position significantly influences the molecule's electronic properties, reactivity, and biological interactions. A thorough spectroscopic characterization is therefore paramount for unequivocal structure elucidation, purity assessment, and understanding structure-activity relationships (SAR).

This guide provides a comparative analysis of the key spectroscopic techniques used to characterize 3-bromoimidazo[1,2-a]pyrazine derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and optical spectroscopy (UV-Vis and Fluorescence), offering experimental insights and comparative data to aid researchers in their synthetic and drug discovery endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-bromoimidazo[1,2-a]pyrazine derivatives, both ¹H and ¹³C NMR provide invaluable information about the molecular framework and the influence of the bromine substituent.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a detailed picture of the proton environment within the molecule. The chemical shifts, coupling constants, and multiplicities of the signals are diagnostic for the imidazo[1,2-a]pyrazine core.

Key Diagnostic Signals:

  • Imidazo Proton (H-2/H-3): In the parent imidazo[1,2-a]pyrazine, the H-3 proton typically appears as a singlet. Upon bromination at the 3-position, this signal is absent, providing a clear indication of successful substitution.[2] The H-2 proton, if present, will also be a singlet.

  • Pyrazine Ring Protons: The protons on the pyrazine ring typically appear as singlets or doublets, depending on the substitution pattern. For instance, in the unsubstituted 3-bromoimidazo[1,2-a]pyrazine, one might observe a singlet for H-8, a doublet for H-6 (J=7 Hz), a singlet for H-5, and a doublet for H-2 (J=7 Hz).[3]

  • Substituent Protons: Protons on substituents at other positions of the ring will exhibit characteristic chemical shifts and coupling patterns. For example, a methyl group on the pyrazine ring typically appears as a singlet around δ 2.5 ppm.

Comparative Analysis:

The introduction of the bromine atom at the 3-position generally leads to a downfield shift of the adjacent protons due to its electron-withdrawing inductive effect. This effect is most pronounced for the protons on the imidazole portion of the ring system.

Compound H-5 H-6 H-8 Reference
Imidazo[1,2-a]pyrazine~ δ 8.29 (s)~ δ 8.04 (s)~ δ 9.03 (s)[1][4]
3-Bromoimidazo[1,2-a]pyrazine~ δ 7.71 (s)~ δ 6.87 (d, J=7 Hz)~ δ 7.80 (s)[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-bromoimidazo[1,2-a]pyrazine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the structure.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule.

Key Diagnostic Signals:

  • C-3 Carbon: The most significant change upon bromination is the chemical shift of the C-3 carbon. The direct attachment of the bromine atom causes a significant upfield shift for C-3 due to the "heavy atom effect," while adjacent carbons may experience a downfield shift. For example, in some derivatives, the C-3 signal can be found around δ 133.2 ppm.[2]

  • Other Ring Carbons: The chemical shifts of other carbons in the imidazo[1,2-a]pyrazine core provide a unique fingerprint for a given derivative. For instance, in a 2-tert-butyl-6-methyl derivative, the C-2 carbon appears around δ 108.5 ppm, C-5 at δ 142.7 ppm, C-7 at δ 152.1 ppm, and C-8 at δ 117.1 ppm.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Data Acquisition: Record the spectrum on a spectrometer with a carbon-observe probe. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing and Analysis: Similar to ¹H NMR, process the data and assign the signals based on their chemical shifts and comparison with data from similar compounds or computational predictions.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 3-bromoimidazo[1,2-a]pyrazine derivatives, MS is particularly useful due to the characteristic isotopic pattern of bromine.

Isotopic Signature of Bromine

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[5][6] This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[6] This isotopic signature provides a definitive confirmation of the presence of a single bromine atom in the molecule.

Fragmentation Patterns

Electron Ionization (EI) mass spectrometry often leads to fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom (as a radical) or the loss of HX (where X is the halogen).[5] For 3-bromoimidazo[1,2-a]pyrazines, a prominent fragment ion corresponding to the loss of a bromine radical is often observed.

Comparative Data:

Compound Molecular Ion (m/z) Key Fragments (m/z) Reference
2-(4'-chloro-3'-methylphenyl)-6-methyl-imidazo[1,2-a]pyrazine338 (M⁺)Base peak[2]
3-bromo-2-(4'-chloro-3'-methylphenyl)-6-methyl-imidazo[1,2-a]pyrazine416/418 (M⁺/M+2⁺)Loss of Br[2]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the structure.

UV-Vis and Fluorescence Spectroscopy: Exploring Photophysical Properties

UV-Vis absorption and fluorescence emission spectroscopy provide insights into the electronic transitions and photophysical properties of the 3-bromoimidazo[1,2-a]pyrazine derivatives. These properties are crucial for applications in bioimaging and as fluorescent probes.[7][8]

UV-Vis Absorption

Imidazo[1,2-a]pyrazine derivatives typically exhibit two main absorption bands.[9] One band in the shorter wavelength region (around 280 nm) is attributed to π → π* transitions, while a longer wavelength band is often associated with intramolecular charge transfer (ICT) transitions.[9] The position and intensity of these bands are sensitive to the substitution pattern on the aromatic core. The introduction of a bromine atom can influence these transitions, often leading to a bathochromic (red) shift in the absorption maxima.

Fluorescence Emission

Many imidazo[1,2-a]pyrazine derivatives are highly fluorescent.[7][8] The emission wavelength and quantum yield are dependent on the nature and position of substituents. Electron-donating groups generally enhance fluorescence quantum yields, while electron-withdrawing groups can have a more varied effect.[10] The fluorescence properties are also sensitive to the solvent polarity, with more polar solvents often leading to a red shift in the emission spectrum.[11]

Comparative Photophysical Data:

| Compound Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Reference | | --- | --- | --- | --- | | Pyrazole-tethered imidazo[1,2-a]pyridines | 313-453 | 430-521 | 0.05-0.83 |[12] | | Imidazo[1,2-a]pyrazine derivatives | ~350 | ~450-850 | Varies |[7][13] |

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the compound in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane).[7][14]

  • UV-Vis Absorption: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range.

  • Fluorescence Emission: Record the emission spectrum using a fluorescence spectrometer, exciting the sample at its absorption maximum.

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

Workflow and Data Integration

A comprehensive spectroscopic characterization involves a logical workflow that integrates data from multiple techniques to build a cohesive and validated structural assignment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Primary Structure MS Mass Spectrometry Purification->MS Molecular Weight Optical UV-Vis & Fluorescence Purification->Optical Electronic Properties Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure Properties Photophysical Properties Optical->Properties Final_Report Final Characterization Report

Caption: Integrated workflow for the spectroscopic characterization of novel compounds.

Conclusion

The spectroscopic characterization of 3-bromoimidazo[1,2-a]pyrazine derivatives is a multi-faceted process that relies on the synergistic application of NMR, MS, and optical spectroscopy. Each technique provides a unique piece of the structural and electronic puzzle. A thorough understanding of the principles behind each method and the expected spectral features for this class of compounds is essential for researchers in drug discovery and materials science. By following the protocols and comparative insights provided in this guide, scientists can confidently and accurately characterize their novel 3-bromoimidazo[1,2-a]pyrazine derivatives, paving the way for further biological evaluation and application.

References

  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link]

  • ResearchGate. (n.d.). Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine.... Retrieved from [Link]

  • Krishnamoorthy, R., et al. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Krishnamoorthy, R., et al. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information. Available at: [Link]

  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (2016, August 16). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. Available at: [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • SpectraBase. (n.d.). 3-ETHOXYCARBONYL-2-(4'-CHLOROPHENYL)-IMIDAZO-[1,2-A]-PYRAZINE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • PubMed. (2013, June 15). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Available at: [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • RSC Publishing. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • PubChem. (n.d.). 3-Bromoimidazo(1,2-a)pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of naphthalene-fused imidazo[1,2-a]pyridinium salts showing green luminescence with high quantum yields and large Stokes shift. Organic & Biomolecular Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

  • ResearchGate. (n.d.). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Iodine Catalyzed Synthesis of Imidazo[1,2-a]Pyrazine and Imidazo[1,2-a]Pyridine Derivatives and their Anticancer activity. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Available at: [Link]

  • MDPI. (2025, August 25). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Available at: [Link]

  • ResearchGate. (2020, February 18). (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. Available at: [Link]

  • PeerJ. (n.d.). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Available at: [Link]

  • ResearchGate. (2025, August 10). Synthesis and Optical Properties of Imidazole-Based Fluorophores having High Quantum Yields | Request PDF. Available at: [Link]

  • ResearchGate. (2016, June 19). (PDF) Imidazo[1,2-a]pyrazines. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • PubMed. (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the safe handling and lifecycle management of molecular building blocks. 3-Bromo-8-ethoxyimidazo[1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the safe handling and lifecycle management of molecular building blocks. 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine (CAS: 142744-35-2) is a highly valuable intermediate in the synthesis of kinase inhibitors and biologically active heterocycles. However, its physical properties and halogenated nature demand strict operational discipline during both handling and disposal.

The presence of the bromine atom fundamentally alters the disposal pathway of this compound. Standard waste incineration is insufficient and dangerous for brominated compounds; they require specialized high-temperature treatment to prevent the release of corrosive gases and persistent environmental toxins[1].

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, spill recovery, and EPA-compliant disposal of this compound.

Chemical Profiling & Operational Causality

Before handling any chemical, it is critical to understand why it is hazardous, as this dictates the engineering controls and waste segregation required. 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine is a solid powder that acts as a localized irritant[2]. More importantly, as a halogenated organic , it cannot be mixed with general solvent waste[3].

Table 1: Quantitative Data & Operational Implications

Property / ParameterValue / ClassificationOperational Implication (Causality)
Chemical Name 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazineActive pharmaceutical intermediate; requires tracked disposal.
CAS Number 142744-35-2Unique identifier for SDS manifesting and waste logging.
Physical State Solid (Powder)Prone to aerosolization; mandates respiratory protection[2].
GHS Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates the use of nitrile gloves and face/eye shields[2].
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated streams[3].
Incineration Temp. > 1100 °CRequired to prevent brominated dioxin/furan formation[1].

Step-by-Step Methodology: Handling & Spill Response

If a spill occurs, improper cleanup can aerosolize the powder, leading to respiratory exposure[4]. The following self-validating protocol ensures safe containment.

Protocol: Solid Spill Containment & Decontamination

  • Step 1: PPE Verification.

    • Action: Don an N95 dust mask (or equivalent respirator), safety goggles, and double nitrile gloves[2].

    • Validation Check: Perform a negative-pressure seal check on the respirator before approaching the spill zone.

  • Step 2: Containment (No Dry Sweeping).

    • Action: Do not use a brush or broom. Dry sweeping aerosolizes the fine imidazopyrazine powder. Instead, cover the spill with a damp, chemically compatible absorbent pad.

    • Causality: Moisture binds the particulate matter, eliminating the inhalation hazard during mechanical transfer.

  • Step 3: Collection & Containerization.

    • Action: Carefully scoop the damp powder and the absorbent pad into a designated, puncture-proof solid hazardous waste container.

  • Step 4: Surface Decontamination.

    • Action: Wash the spill surface thoroughly with water and a mild detergent, collecting all wash water into a secondary liquid waste container[4].

Waste Segregation & Disposal Protocols

The most critical aspect of managing 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine is its segregation into a Halogenated Organic Waste stream. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and violates EPA/RCRA regulations[5].

During thermal destruction, halogens (like bromine) form highly corrosive hydrogen bromide (HBr) gas. Therefore, the waste must be sent to a specialized facility capable of maintaining temperatures above 1100 °C with a 1.0-second residence time, equipped with post-oxidation acid gas scrubbers[1].

Protocol: Segregation and Containerization of Halogenated Liquid Waste (Use this protocol when the compound is dissolved in solvents like DCM or Chloroform during synthesis).

  • Step 1: Stream Verification.

    • Action: Test the pH of the waste stream to ensure it is neutral (pH 6-8) before adding it to the bulk halogenated container.

    • Causality: Mixing highly acidic or basic streams with halogenated organics can trigger exothermic reactions or dangerous gas evolution[6].

    • Validation Check: A pH strip reading confirms neutrality before the transfer begins.

  • Step 2: Container Selection.

    • Action: Select a high-density polyethylene (HDPE) or glass container specifically designated for "Halogenated Waste."

  • Step 3: Transfer & Headspace Management.

    • Action: Transfer the liquid using a grounded funnel. Leave at least 10-20% headspace in the container.

    • Causality: Headspace accommodates vapor expansion due to ambient temperature fluctuations, preventing over-pressurization and container rupture[3].

  • Step 4: Labeling & Logging.

    • Action: Affix a hazardous waste label immediately. Log the exact volume and concentration of the mixture.

    • Validation Check: Ensure the label explicitly reads "Halogenated Organic Waste" and is dated upon the very first drop of waste entering the container[7].

Disposal Decision Workflow

To ensure compliance across your laboratory operations, utilize the following decision matrix when disposing of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine in any form.

G Start Waste Generation: 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine CheckState Determine Physical State of the Waste Start->CheckState SolidWaste Solid Waste (Powder, Vials, PPE) CheckState->SolidWaste Unused/Spilled Solid LiquidWaste Liquid Waste (Reaction Mixtures, HPLC) CheckState->LiquidWaste Dissolved in Solvent SolidBin Hazardous Solid Waste Stream SolidWaste->SolidBin Double-bagged/Sealed HalogenatedBin Halogenated Organic Liquid Waste Stream LiquidWaste->HalogenatedBin Segregate from Non-Halogenated Incineration High-Temp Incineration (>1100°C) with Acid Gas Scrubbers HalogenatedBin->Incineration Prevents Dioxin Formation SolidBin->Incineration EPA Compliant Disposal

Figure 1: Decision workflow for segregation and disposal of halogenated organic waste.

References

  • Title: IMIDAZO[1,2-A]PYRAZINE - Safety Data Sheet | Source: ChemicalBook | URL: 4

  • Title: Imidazo 1,2-a pyrazine 97 274-79-3 | Source: Sigma-Aldrich | URL: 2

  • Title: Hazardous Waste Guide | Source: University of Tennessee Safety Office | URL: 5

  • Title: Hazardous Waste Management Program | Source: Eastern Washington University | URL: 7

  • Title: Thermal Incinerator Fact Sheet | Source: US Environmental Protection Agency (EPA) | URL: 1

Sources

© Copyright 2026 BenchChem. All Rights Reserved.